molecular formula C11H23O4P B587241 Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 CAS No. 1329642-51-4

Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3

Katalognummer: B587241
CAS-Nummer: 1329642-51-4
Molekulargewicht: 253.293
InChI-Schlüssel: OGGRBKUQRPKXIC-XBKOTWQMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Wittig reagent, used in the preparation of Prostaglandin derivatives.>

Eigenschaften

CAS-Nummer

1329642-51-4

Molekularformel

C11H23O4P

Molekulargewicht

253.293

IUPAC-Name

(4S)-1-dimethoxyphosphoryl-4-(trideuteriomethyl)octan-2-one

InChI

InChI=1S/C11H23O4P/c1-5-6-7-10(2)8-11(12)9-16(13,14-3)15-4/h10H,5-9H2,1-4H3/t10-/m0/s1/i2D3

InChI-Schlüssel

OGGRBKUQRPKXIC-XBKOTWQMSA-N

SMILES

CCCCC(C)CC(=O)CP(=O)(OC)OC

Synonyme

(S)-(4-Methyl-2-oxooctyl)phosphonic Acid Dimethyl Ester-d3;  [(4S)-4-Methyl-2-oxooctyl]phosphonic Acid Dimethyl Ester-d3; 

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3: Properties, Synthesis, and Application as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of a Specialized Internal Standard

In the landscape of modern drug development and clinical research, the precise quantification of bioactive molecules in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering unparalleled sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification is critically dependent on the ability to correct for variability inherent in the analytical process, including sample extraction, matrix effects, and instrument response fluctuations.[1][2]

Stable isotope-labeled (SIL) internal standards are the preferred tool for achieving this correction, with deuterated compounds being the most widely used.[3] These molecules are chemically identical to the analyte of interest, save for the replacement of one or more hydrogen atoms with deuterium. This mass shift allows the mass spectrometer to differentiate between the analyte and the standard, while their near-identical physicochemical properties ensure they co-elute chromatographically and experience the same ionization efficiencies and matrix effects.[3]

This guide provides a comprehensive technical overview of Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 , a specialized deuterated internal standard. Its structure, featuring a phosphonate group, a keto functionality, and a chiral center, suggests its utility in the quantification of structurally related metabolites, particularly oxidized fatty acids (oxylipins) or their analogues, which are crucial signaling molecules in various physiological and pathological processes.[4][5] We will delve into its physicochemical properties, spectroscopic characteristics, a detailed synthetic pathway, and a practical, field-proven protocol for its application in a bioanalytical workflow.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of an internal standard is essential for method development, sample handling, and data interpretation.

General Properties

The key properties of Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 are summarized in the table below. Experimental data for the deuterated compound is limited; therefore, values are based on its non-deuterated analogue and general properties of similar phosphonate esters.

PropertyValue / DescriptionSource / Rationale
Chemical Name Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3IUPAC Nomenclature
Synonyms [(4S)-4-Methyl-2-oxooctyl]phosphonic Acid Dimethyl Ester-d3Supplier Data[6]
CAS Number 1329642-51-4Supplier Data[6]
Molecular Formula C₁₁H₂₀D₃O₄PSupplier Data[6]
Molecular Weight 253.29 g/mol Supplier Data[6]
Appearance Colorless to pale yellow oil (Predicted)Based on non-deuterated analogue
Boiling Point 124-125 °C at 0.5 mmHg (for non-deuterated analogue)PrepChem[4]
Solubility Soluble in organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane). Low solubility in water.General property of phosphonate esters[7]
Hydrolytic Stability Stable under acidic conditions (pH 4). Rapidly hydrolyzes at neutral (pH 7, t½ ≈ 3 hrs) and basic (pH 9, t½ < 0.3 hrs) conditions to monomethyl phosphonate and methanol.Based on data for Dimethyl Phosphonate[8]

Causality Behind Properties: The long alkyl chain confers lipophilic character, leading to good solubility in organic solvents used for sample extraction and chromatography. The dimethyl phosphonate ester moiety is susceptible to hydrolysis, particularly under neutral to basic conditions. This is a critical handling consideration; stock solutions should be prepared in anhydrous organic solvents and aqueous sample mixtures should be kept acidic and processed without delay to prevent degradation of the standard.[8][9]

Predicted Spectroscopic Data

No publicly available spectra exist for this specific deuterated compound. The following data are predicted based on the known structure and spectral data from analogous β-keto phosphonates, such as Dimethyl (2-oxoheptyl)phosphonate and Dimethyl (2-oxopropyl)phosphonate.[10][11][12]

NMR is crucial for structural confirmation. The presence of phosphorus (³¹P, 100% natural abundance) results in characteristic couplings to nearby ¹H and ¹³C nuclei.[7]

NucleusPredicted Chemical Shift (δ, ppm)Key Couplings (J, Hz) and MultiplicityAssignment
¹H NMR ~3.8d, ³JHP ≈ 11 Hz6H, -P(O)(OCH ₃)₂ (non-deuterated)
~3.2d, ²JHP ≈ 22 Hz2H, -C(=O)CH ₂P-
~2.6m2H, -CH ₂C(=O)-
~0.9t, ³JHH ≈ 7 Hz3H, terminal -CH
~0.85d, ³JHH ≈ 7 Hz3H, -CH(CH ₃)-
¹³C NMR ~202d, ²JCP ≈ 6 HzC =O
~53d, ²JCP ≈ 6 Hz-P(O)(OC H₃)₂
~42d, ¹JCP ≈ 128 Hz-C(=O)C H₂P-
³¹P NMR ~20-22Singlet (proton decoupled)

Note: The d3-label on one of the methoxy groups would result in the disappearance of its corresponding ¹H signal and a multiplet pattern in the ¹³C spectrum due to C-D coupling.

For LC-MS/MS applications, understanding the fragmentation pattern is essential for selecting optimal Multiple Reaction Monitoring (MRM) transitions. Analysis would typically be performed in negative ion mode [ESI(-)] after deprotonation or in positive mode [ESI(+)] as the [M+H]⁺ or [M+Na]⁺ adduct.

Ionization ModeParent Ion (Q1) m/zPredicted Fragment Ion (Q3) m/zFragmentation Pathway
ESI(+) 254.1 ([M+H]⁺)124.0Loss of the keto-alkyl side chain
109.0[CH₃PO(OCH₃)]⁺ fragment
ESI(-) 252.1 ([M-H]⁻)123.0[CH₃OPO₂CH₂]⁻ fragment from McLafferty-type rearrangement
108.0[PO₂(OCH₃)₂]⁻ fragment

The mass shift of +3 Da compared to the non-deuterated analyte is ideal for preventing isotopic crosstalk in quantitative assays.

Synthesis and Deuteration Strategy

The synthesis of Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 can be achieved through a convergent synthesis, preparing the deuterated phosphonate and the chiral side-chain precursor separately before their final condensation.

Synthesis Workflow

Synthesis_Workflow cluster_A Deuterated Phosphonate Synthesis cluster_B Chiral Side-Chain Synthesis cluster_C Final Condensation CD3OD Methanol-d4 (CD3OD) TMP_d3 Trimethyl Phosphite-d3 CD3OD->TMP_d3 + PCl3, Base PCl3 Phosphorus Trichloride DMMP_d3 d3-Dimethyl Methylphosphonate TMP_d3->DMMP_d3 Michaelis-Arbuzov Rearrangement CD3I Iodomethane-d3 Condensation Phospha-Claisen Condensation DMMP_d3->Condensation HeptanoicAcid 3-Methylheptanoic Acid Esterification Esterification (e.g., with Methanol) HeptanoicAcid->Esterification MethylHeptanoate Methyl (S)-3-methylheptanoate Esterification->MethylHeptanoate Stereoselective Synthesis MethylHeptanoate->Condensation FinalProduct Dimethyl (4S)-4-Methyl- (2-oxooctyl)phosphonate-d3 Condensation->FinalProduct 1. n-BuLi, THF, -78°C 2. Acidic Workup Analytical_Workflow Plasma Plasma Sample IS Add d3-Internal Standard Plasma->IS SPE Solid-Phase Extraction (SPE) IS->SPE Protein Precipitation & Extraction Evap Evaporate & Reconstitute SPE->Evap LCMS LC-MS/MS Analysis Evap->LCMS Inject Quant Quantification (Analyte/IS Ratio) LCMS->Quant

Caption: General workflow for bioanalytical quantification.

Field-Proven Experimental Protocol: Quantification of a Keto-Oxylipin in Human Plasma

This section provides a detailed, self-validating protocol for the quantification of a hypothetical but representative analyte, (S)-9-keto-dec-5-enoic acid (9-KDA) , in human plasma using Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 as the internal standard (IS).

Materials and Reagents
  • Analytes: 9-KDA analytical standard, Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 (IS).

  • Solvents: LC-MS grade methanol, acetonitrile, water, and formic acid.

  • SPE: Oasis MAX µElution SPE plates or similar mixed-mode anion exchange cartridges.

  • Plasma: Blank human plasma (K₂EDTA anticoagulant).

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 9-KDA and the IS in anhydrous methanol. Store at -80 °C.

  • Working Solutions: Prepare serial dilutions of the 9-KDA stock in 50:50 methanol:water to create calibration standards (e.g., 1 to 1000 ng/mL). Prepare a working IS solution at 100 ng/mL in methanol.

Sample Preparation: Solid-Phase Extraction (SPE)

Causality: SPE is used to remove proteins and phospholipids from plasma that cause significant ion suppression in the MS source. A mixed-mode anion exchange sorbent is chosen to retain the acidic analyte (9-KDA) while allowing for rigorous washing to remove interferences.

  • Sample Aliquoting: To 100 µL of plasma sample, calibrator, or QC, add 10 µL of the 100 ng/mL IS working solution.

  • Protein Precipitation: Add 300 µL of cold methanol, vortex for 30 seconds, and centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • SPE Conditioning: Condition the SPE plate wells with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the precipitation step onto the SPE plate.

  • Washing: Wash the wells with 1 mL of 5% aqueous methanol, followed by 1 mL of 30% aqueous methanol.

  • Elution: Elute the analyte and IS with 2 x 50 µL aliquots of methanol containing 2% formic acid.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (80:20 Water:Acetonitrile with 0.1% formic acid).

LC-MS/MS Conditions

Causality: Reversed-phase chromatography is used to separate the moderately polar analyte from endogenous interferences. A gradient elution provides sharp peaks and good resolution. ESI in negative mode is selected because the carboxylic acid of the analyte (and the enol form of the IS) is readily deprotonated, yielding a strong [M-H]⁻ signal.

Parameter Setting
LC System UPLC System (e.g., Waters ACQUITY I-Class)
Column ACQUITY Premier BEH C18 (2.1 x 100 mm, 1.7 µm)
Column Temp 45 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Vol. 5 µL
Gradient 20% B to 95% B over 8 min, hold 2 min, re-equilibrate 2 min
MS System Triple Quadrupole MS (e.g., SCIEX ZenoTOF or Waters Xevo TQ-XS)
Ionization Mode ESI Negative
Capillary Voltage -2.5 kV
Source Temp. 150 °C

| Desolvation Temp. | 600 °C |

MRM Transitions
CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
9-KDA (Analyte) 169.1125.1-15
IS (d3) 252.1123.0-20
Data Analysis and Validation
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibrators. Use a weighted (1/x²) linear regression.

  • Validation: The method must be validated according to regulatory guidelines (e.g., ICH M10), assessing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability. The consistent analyte/IS ratio across validation runs will demonstrate the self-validating nature of the protocol.

Conclusion

Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 is a highly specialized tool for advanced bioanalytical research. Its unique structure makes it an ideal internal standard for the quantification of keto- and hydroxy-fatty acid metabolites, a class of molecules of significant interest in pharmaceutical and clinical research. While its handling requires attention to its hydrolytic stability, its proper application within a validated LC-MS/MS workflow, as detailed in this guide, ensures the generation of accurate, precise, and reliable quantitative data. The principles and protocols outlined here provide a robust framework for researchers to confidently employ this standard in their demanding analytical challenges.

References

  • PrepChem. (n.d.). Synthesis of dimethyl (4S)-4-methyl-2-oxo-octylphosphonate. Retrieved from [Link]

  • SIDS Initial Assessment Report for SIAM 15. (2002, October 21). DIMETHYL PHOSPHONATE CAS N°: 868-85-9. UNEP Publications. Retrieved from [Link]

  • Gao, J., L. R. Chrin, and D. M. G. van Aken. (2007). Hydrolysis of Phosphorus Esters: A Computational Study. DTIC. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl (2-oxoheptyl)phosphonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, Y., Chi, Y., & Zhang, R. (2020). Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Methods in Molecular Biology, 2083, 133-142.
  • NIST. (n.d.). Dimethyl (2-oxopropyl)phosphonate. NIST Chemistry WebBook. Retrieved from [Link]

  • SCIEX. (2025, November 5). Quantitative and qualitative analysis of oxylipins using high-resolution mass spectrometry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-methylheptanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses of (R)- and (S)-3-Methylheptanoic Acids. Retrieved from [Link]

  • Keglevich, G. (2020).
  • Waters Corporation. (n.d.). Targeted UPLC-MS/MS Analysis of Oxylipins. Retrieved from [Link]

  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review.
  • PubChem. (n.d.). Dimethyl (2-oxopropyl)phosphonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl methylphosphonate. Retrieved from [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). International Journal of Research and Scientific Innovation (IJRSI). Retrieved from [Link]

  • Schalk, V., Schuchardt, S., F-J., Meyer-Kirschner, S., et al. (2012). Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery. Analytical and Bioanalytical Chemistry, 404, 1413–1426.
  • Barnes, G. H., & David, M. P. (1960). Synthesis and Hydrolytic Stability of Some Organosilicon Phosphonate Esters. The Journal of Organic Chemistry, 25(7), 1191-1194.
  • PrepChem. (2020, January 15). Synthesis of methyl heptanoate. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Analyzes of alkyl phosphonate mixtures. Retrieved from [Link]

  • University of Arizona. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

  • bioRxiv. (n.d.). Quantification of phosphonate drugs by 1H-31P HSQC shows that rats are better models of primate drug exposure than mice. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). PMDTA-catalyzed multicomponent synthesis and biological activity of 2-amino-4H-chromenes containing a phosphonate or phosphine oxide moiety. Retrieved from [Link]

  • NIST. (n.d.). Dimethyl (2-oxopropyl)phosphonate IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3. Retrieved from [Link]

  • SpecAU. (n.d.). Dimethyl (2-Oxopropyl)phosphonate. Retrieved from [Link]

  • PubMed. (2018). Layered metal(IV) phosphonate materials: Solid-state 1 H, 13 C, 31 P NMR spectra and NMR relaxation. Retrieved from [Link]

  • Google Patents. (n.d.). CN102964382A - Method for synthesizing dimethyl methylphosphonate.
  • PubMed. (2006). Synthesis of deuterium-labeled derivatives of dimethylallyl diphosphate. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved from [Link]

  • MDPI. (2022). Catalytic Oxidative Decomposition of Dimethyl Methyl Phosphonate over CuO/CeO2 Catalysts Prepared Using a Secondary Alkaline Hydrothermal Method. Retrieved from [Link]

  • Nature. (2025, November 28). Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis. Retrieved from [Link]

Sources

Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3

Chemical Identity & Significance

Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 is a high-value stable isotope-labeled intermediate used primarily in the synthesis of Misoprostol-d3 and related prostaglandin E1 (PGE1) analogs. It serves as the Horner-Wadsworth-Emmons (HWE) reagent responsible for installing the characteristic


-side chain of the prostaglandin scaffold.
  • CAS Number: 1329642-51-4 (Generic/Analogous)

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: ~253.29 g/mol [1]

  • Key Structural Feature: The deuterium label is strategically located on the C4-methyl group (gamma to the ketone). This position is metabolically stable, making it the preferred site for Internal Standard (IS) applications in LC-MS/MS bioanalysis of Misoprostol Acid (the active metabolite).

Retrosynthetic Analysis & Synthesis Strategy

The synthesis of this phosphonate requires a convergent approach, coupling a lithiated phosphonate species with a chiral deuterated ester. The stereochemical integrity of the (4S) center is critical, as the biological activity of Misoprostol is highly stereodependent.

Strategic Disconnection

The molecule is disconnected at the C1-C2 bond (relative to the octyl chain), separating the phosphonate "head" from the chiral "tail."

  • Fragment A (Nucleophile): Dimethyl methylphosphonate (DMMP).

  • Fragment B (Electrophile): Methyl (S)-3-methyl-d3-heptanoate.

Synthesis Workflow (DOT Visualization)

Synthesis_Workflow Precursor Methyl (S)-3-methyl-d3-heptanoate (Chiral Electrophile) Intermediate Tetrahedral Intermediate Precursor->Intermediate + Electrophile Reagent Dimethyl methylphosphonate (DMMP) Li_DMMP Lithiated DMMP (Li-CH2-P(O)(OMe)2) Reagent->Li_DMMP n-BuLi, THF -78°C Li_DMMP->Intermediate Nucleophilic Attack Product Dimethyl (4S)-4-Methyl-(2-oxooctyl) phosphonate-d3 Intermediate->Product Elimination of MeO-

Caption: Convergent synthesis via lithiation of DMMP and subsequent acylation with the deuterated chiral ester.

Detailed Experimental Protocol

This protocol describes the coupling of DMMP with the chiral ester. Note: The preparation of the deuterated precursor Methyl (S)-3-methyl-d3-heptanoate typically involves the alkylation of a chiral auxiliary (e.g., Evans oxazolidinone) with methyl-d3 iodide, followed by cleavage.

Step 1: Generation of Lithiated DMMP
  • Reagents: Dimethyl methylphosphonate (DMMP) (1.0 equiv), n-Butyllithium (2.5 M in hexanes, 1.05 equiv), Anhydrous THF.

  • Procedure:

    • Charge an oven-dried reaction vessel with anhydrous THF under nitrogen atmosphere.

    • Add DMMP and cool the solution to -78°C (dry ice/acetone bath).

    • Add n-BuLi dropwise over 30 minutes. The internal temperature must not exceed -65°C to prevent polymerization or side reactions.

    • Stir at -78°C for 1 hour to ensure complete formation of the

      
      -lithio phosphonate species.
      
Step 2: Acylation (The Coupling)
  • Reagents: Methyl (S)-3-methyl-d3-heptanoate (0.5 equiv relative to DMMP).

  • Rationale: Using excess DMMP (2:1 ratio) prevents the product (which is more acidic than the starting ester) from being deprotonated by the lithiated species, which would quench the reaction and lower yields.

  • Procedure:

    • Dissolve the chiral ester in a minimal amount of anhydrous THF.

    • Add the ester solution dropwise to the lithiated DMMP solution at -78°C.

    • Stir at -78°C for 2 hours, then allow the mixture to warm to 0°C over 1 hour.

    • Quench: Pour the reaction mixture into a saturated

      
       solution (pH ~5-6).
      
Step 3: Workup & Purification
  • Extract with Ethyl Acetate (3x).[2]

  • Wash combined organics with brine, dry over

    
    , and concentrate
    in vacuo.
    
  • Purification: High-vacuum distillation (bp ~120-130°C at 0.5 mmHg) or Flash Chromatography (SiO2, Ethyl Acetate/Hexane gradient).

  • Yield Expectation: 85-92%.

Analytical Characterization & Validation

To ensure the material is suitable for use as an Internal Standard, the following specifications must be met.

TestMethodAcceptance Criteria
Identity

NMR (400 MHz,

)

3.78 (d, 6H,

),

3.05 (d, 2H,

). Absence of doublet at

~0.9 for the C4-methyl (replaced by broad singlet or silent d3).
Purity HPLC-UV / ELSD> 98.0% (Area %)
Isotopic Enrichment LC-MS (ESI+)

99 atom % D (M+3 peak dominant; M+0 < 0.5%)
Chiral Purity Chiral HPLC

99% ee (Crucial for biological correlation)
Phosphorus Content

NMR
Single singlet peak at

~22-25 ppm (decoupled).

Application: The HWE Reaction Mechanism

The core utility of this molecule is the stereoselective formation of the trans-enone in Prostaglandin synthesis. The phosphonate stabilizes the carbanion, allowing for a controlled reaction with the aldehyde (e.g., Corey Aldehyde or protected cyclopentenone).

Mechanism Visualization

HWE_Mechanism Base Base (NaH or LiCl/DBU) Phosphonate Phosphonate-d3 (Reagent) Base->Phosphonate Deprotonation Carbanion Stabilized Carbanion Phosphonate->Carbanion Oxa Oxaphosphetane (Transition State) Carbanion->Oxa + Aldehyde (Nucleophilic Attack) Aldehyde PG Core Aldehyde Enone Trans-Enone-d3 (Pre-Misoprostol) Oxa->Enone Cycloelimination Byproduct Dimethyl Phosphate (Water Soluble) Oxa->Byproduct Side Product

Caption: Horner-Wadsworth-Emmons mechanism yielding the trans-enone with high E-selectivity.

Key Technical Insight: For Misoprostol synthesis, Masamune-Roush conditions (LiCl/DBU or LiCl/DIPEA) are often preferred over NaH. The lithium cation coordinates with the phosphonate and the aldehyde oxygen, tightening the transition state and enhancing E-selectivity while preventing epimerization of the sensitive cyclopentanone ring.

Handling & Stability

  • Hygroscopicity: Phosphonate esters are hygroscopic. Store under Argon/Nitrogen.

  • Temperature: Store at -20°C for long-term stability to prevent transesterification or hydrolysis.

  • Safety: The reaction involves organolithiums (pyrophoric) and phosphonates (potential neurotoxicity; handle in fume hood).

References

  • Collins, P. W., et al. (1986). "Synthesis and gastric antisecretory activity of 15-deoxy-16-hydroxy-16-methylprostaglandin E1 analogs." Journal of Medicinal Chemistry. Link

  • Blanchette, M. A., Choy, W., Davis, J. T., et al. (1984). "Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for the coupling of base-sensitive compounds." Tetrahedron Letters. Link

  • Splendid Lab. "Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 Reference Standard." Catalog Entry. Link

  • Nogueira, C. W., et al. (2012). "Organochalcogens and Organophosphorus in Chemical Synthesis and Biology." Chemical Reviews. Link

Sources

Precision in Quantitation: The Definitive Guide to Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of bioanalysis and drug development, data integrity is non-negotiable. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for quantitation, yet it remains vulnerable to a critical flaw: Matrix Effects .[1]

Stable Isotope-Labeled Internal Standards (SIL-IS) represent the only definitive method to normalize these variances. Unlike structural analogs, SIL-IS are chemically identical to the analyte but mass-differentiated by the incorporation of heavy isotopes (


H, 

C,

N).[2] This guide dissects the physicochemical mechanisms that make SIL-IS the "Gold Standard," provides a decision framework for isotope selection, and details the validation protocols required by FDA and ICH M10 guidelines.

Part 1: The Mechanistic Foundation

Why Analogues Fail and Isotopes Succeed

To understand the necessity of SIL-IS, one must first accept the volatility of the Electrospray Ionization (ESI) source. In ESI, analytes compete with endogenous matrix components (phospholipids, salts, proteins) for charge in the liquid droplet.

If a matrix component co-elutes with your analyte, it can "steal" charge, resulting in Ion Suppression (signal loss). Conversely, it can enhance ionization.

  • Structural Analogues: Elute at a different retention time than the analyte.[3] They do not experience the same matrix suppression at the same moment.

  • SIL-IS: Ideally co-elutes perfectly with the analyte.[3] If the analyte signal is suppressed by 50% due to a co-eluting phospholipid, the SIL-IS signal is also suppressed by 50%. The Response Ratio (Analyte Area / IS Area) remains constant, preserving quantitative accuracy.

Visualization: The Co-Elution Correction Mechanism

The following diagram illustrates how SIL-IS corrects for matrix effects that would otherwise falsify data.

MatrixEffectCorrection cluster_0 Chromatographic Separation cluster_1 Ionization Source (ESI) cluster_2 Detector Response Analyte Analyte (Drug X) Suppression Ion Competition (Charge Stealing) Analyte->Suppression SIL_IS SIL-IS (Drug X-13C6) SIL_IS->Suppression Matrix Matrix Interference (Phospholipids) Matrix->Suppression Co-elution Signal_A Analyte Signal (Suppressed 50%) Suppression->Signal_A Signal_IS IS Signal (Suppressed 50%) Suppression->Signal_IS Ratio Calculated Ratio (Remains Constant) Signal_A->Ratio Signal_IS->Ratio

Caption: The SIL-IS experiences the exact same ionization environment as the analyte, neutralizing the impact of matrix suppression on the final calculated ratio.

Part 2: Strategic Selection – The Deuterium vs. Carbon-13 Debate

Not all stable isotopes are created equal.[4] A common pitfall in method development is assuming Deuterated (


H) standards behave identically to Carbon-13 (

C) or Nitrogen-15 (

N) standards.
The Deuterium Isotope Effect

Deuterium is cheaper, but it changes the lipophilicity and pKa of the molecule slightly. In Ultra-High Performance Liquid Chromatography (UHPLC), this can lead to a Retention Time Shift .

  • The Risk: If the

    
    H-IS elutes 0.1 minutes before the analyte, and a matrix interference elutes at the analyte's time, the IS will not  correct for the suppression.
    
  • The Solution:

    
    C and 
    
    
    
    N labels add mass without altering the physicochemical binding properties, ensuring perfect co-elution.
Comparative Analysis: Choosing Your Label
FeatureDeuterium (

H)
Carbon-13 (

C) / Nitrogen-15 (

N)
Cost Low to ModerateHigh
Retention Time Potential shift (elutes earlier in RPLC)Identical to analyte (Perfect Co-elution)
Stability Risk of H/D exchange in protic solventsExtremely Stable
Isotopic Purity Generally HighVery High
Best Use Case Routine assays, GC-MS, low budgetRegulated Bioanalysis (FDA/EMA), Clinical Trials

Critical Protocol Note: If using Deuterated standards, avoid placing labels on exchangeable sites (hydroxyl -OH, amine -NH, thiol -SH). These labels will exchange with the solvent (water/methanol), causing the IS signal to disappear.

Part 3: Validation Protocol (The Matuszewski Method)

To validate that your SIL-IS is actually working, you must perform a Matrix Factor (MF) assessment. This protocol, derived from Matuszewski et al. (2003), is the industry benchmark.

Experimental Workflow

You need to prepare three sets of samples:

  • Set A (Neat Solution): Analyte and IS in pure solvent (mobile phase).

  • Set B (Post-Extraction Spike): Blank matrix extracted first, then spiked with Analyte and IS.

  • Set C (Pre-Extraction Spike): Matrix spiked with Analyte and IS, then extracted.

Calculation of Matrix Factor (MF)


  • Interpretation:

    • MF = 1.0: No matrix effect (Ideal).

    • MF < 1.0: Ion Suppression.

    • MF > 1.0: Ion Enhancement.

    • CV%: The Coefficient of Variation of the IS-Normalized MF across 6 different lots of matrix must be < 15% (FDA BMV 2018).

Workflow Visualization: Method Validation

ValidationWorkflow cluster_prep Sample Preparation Start Start Validation Neat Set A: Neat Solvent (Reference) Start->Neat PostSpike Set B: Post-Extraction Spike (Measures Matrix Effect) Start->PostSpike PreSpike Set C: Pre-Extraction Spike (Measures Recovery) Start->PreSpike Calc Calculate Matrix Factor (MF) Peak Area Ratio (Matrix) / Peak Area Ratio (Solvent) Neat->Calc PostSpike->Calc Decision IS-Normalized MF CV < 15%? Calc->Decision Pass Method Validated (Proceed to Study) Decision->Pass Yes Fail Fail: Switch IS Type (Use 13C or modify chromatography) Decision->Fail No

Caption: The Matuszewski workflow determines if the SIL-IS effectively compensates for matrix effects across different patient samples.

Part 4: Advanced Concepts & Troubleshooting

The Carrier Effect (Adsorption Shielding)

In trace analysis (picogram/mL levels), analytes often stick to the glass vials, pipette tips, or LC column frits. This is called Non-Specific Binding (NSB) .

  • The SIL-IS Benefit: By adding the SIL-IS at a high concentration (e.g., 100x the analyte LLOQ), the IS occupies these "sticky sites."

  • Result: The IS acts as a "carrier" or "sacrificial lamb," allowing the low-concentration analyte to pass through the system to the detector, significantly improving linearity at the lower end of the curve.

Isotopic Cross-Talk

A common error is "Cross-Talk," where the IS contributes signal to the Analyte channel, or vice versa.

  • Cause: Impure IS containing unlabeled (M0) compound, or natural isotopic abundance of the analyte (M+X) overlapping with the IS.

  • Requirement: The FDA requires that the IS response in the blank sample must be < 5% of the average IS response.

  • Solution: Ensure a mass difference of at least 3 Da (preferably >5 Da) between Analyte and IS to avoid overlap from naturally occurring

    
    C isotopes in the analyte.
    

References

  • U.S. Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[6] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.

  • Berg, T., et al. (2014).[7] Evaluation of 13C- and 2H-labeled internal standards for the determination of amphetamines in biological samples. Journal of Chromatography A, 1344, 83-90.[7] Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2019). M10 Bioanalytical Method Validation. Retrieved from [Link]

  • Wang, S., & Cyronak, M. (2013). Stable Isotope-Labeled Internal Standards in Quantitative LC-MS/MS Bioanalysis. Methods in Molecular Biology.

Sources

Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3

Foreword by the Senior Application Scientist

In the landscape of modern drug discovery and development, particularly in the synthesis of complex molecules like prostaglandins, the precision and purity of reagents are paramount. Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 is a specialized, deuterium-labeled Wittig reagent designed for such intricate synthetic pathways.[1][2] The incorporation of deuterium offers a powerful tool for researchers engaged in metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound, moving beyond a simple safety data sheet. We will delve into the critical aspects of its safe handling, its application in synthetic chemistry, and the underlying principles that govern its reactivity. Our objective is to equip you with the knowledge to not only handle this reagent safely but also to leverage its unique properties to advance your research goals.

Compound Identification and Physicochemical Properties

A clear identification of the compound is the foundation of its safe and effective use.

Identifier Value Source
Product Name Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3LGC Standards[1]
CAS Number 1329642-51-4LGC Standards, Sigma-Aldrich[1]
Molecular Formula C₁₁H₂₀D₃O₄PLGC Standards[1]
Molecular Weight 253.29 g/mol LGC Standards, Sigma-Aldrich[1]
Unlabeled CAS No. 102276-54-0LGC Standards[1]

Hazard Identification and Risk Assessment

Given the absence of a specific SDS, a conservative approach to hazard identification is warranted. Based on data from structurally similar phosphonates, such as Dimethyl methylphosphonate, the following potential hazards should be considered:

  • Eye Irritation: Phosphonate compounds are frequently cited as causing serious eye irritation.[3][4] Direct contact with the eyes may lead to significant damage.

  • Skin Irritation: May cause skin irritation upon prolonged or repeated contact.[3]

  • Respiratory Tract Irritation: Inhalation of mists or vapors may cause irritation to the respiratory system.

  • Ingestion: May be harmful if swallowed.[3]

It is important to note that some less complex phosphonates, like Dimethyl (2-Oxoheptyl)phosphonate, are classified as non-hazardous. However, without specific data for the target compound, a higher level of precaution is advised.

Safe Handling, Storage, and Disposal

Adherence to rigorous laboratory safety protocols is essential when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

Caption: General workflow of the Horner-Wadsworth-Emmons reaction.

Step-by-Step Experimental Protocol

This is a generalized protocol and should be adapted based on the specific aldehyde and reaction scale.

  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 in an appropriate anhydrous solvent (e.g., tetrahydrofuran, THF).

  • Deprotonation: Cool the solution to a low temperature (typically -78 °C to 0 °C) using a dry ice/acetone or ice bath.

  • Base Addition: Slowly add a strong base (e.g., sodium hydride, n-butyllithium, or lithium diisopropylamide) to the phosphonate solution to generate the reactive phosphonate carbanion.

  • Aldehyde Addition: Once the carbanion formation is complete, slowly add a solution of the desired aldehyde in the same anhydrous solvent.

  • Reaction: Allow the reaction to proceed at the low temperature and then gradually warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and brine to remove the water-soluble phosphate byproduct and other impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product, the α,β-unsaturated ketone, by column chromatography.

References

  • Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 , CRO Splendid Lab Pvt. Ltd. [Link]

  • Safety data sheet - Dimethyl methylphosphonate , CPAChem. [Link]

  • Dimethyl phosphonate Chemical & Physical Properties , Chemsrc. [Link]

Sources

Technical Guide: Sourcing and Application of Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical dossier for the procurement, application, and validation of Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 , a critical deuterated intermediate used primarily in the synthesis of Misoprostol-d3 (an internal standard for bioanalytical assays).

Executive Summary

Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 (CAS: 1329642-51-4) is a specialized Horner-Wadsworth-Emmons (HWE) reagent. It is the deuterated analog of the standard "lower chain" building block used in the total synthesis of E-series prostaglandins, specifically Misoprostol .

Its primary utility is the introduction of a stable isotope label (


) into the 

-chain of the prostaglandin scaffold. Because the phosphonate moiety is a leaving group during the olefination reaction, the deuterium label resides on the (4S)-4-methyl group of the octyl chain, ensuring the label is retained in the final Active Pharmaceutical Ingredient (API) for use as a Mass Spectrometry Internal Standard (IS).

Chemical Profile & Specifications

PropertySpecification
Chemical Name Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3
Synonyms (S)-(4-Methyl-2-oxooctyl)phosphonic Acid Dimethyl Ester-d3; Misoprostol Intermediate-d3
CAS Number 1329642-51-4
Catalog Number (TRC) TRC-D474752
Molecular Formula

Molecular Weight 253.29 g/mol
Stereochemistry (S)-enantiomer at C4 (corresponds to C16 in Prostaglandin numbering)
Label Location Side-chain methyl group (

at C4)
Solubility Chloroform, Methanol, Ethyl Acetate
Stability Hygroscopic; Store at -20°C under inert atmosphere

Commercial Supply Landscape

Unlike commodity reagents, this compound is a Tier 2 Specialized Isotope , meaning it is typically manufactured by boutique synthesis labs rather than bulk chemical suppliers.

Primary Manufacturer

The primary source for this material is Toronto Research Chemicals (TRC) , a subsidiary of LGC Standards . TRC holds the specific process IP for the deuterated chiral synthesis of this phosphonate.

Verified Sourcing Channels

Researchers should utilize the following hierarchy to procure authentic material:

  • Direct Manufacturer (Global):

    • Vendor: LGC Standards / Toronto Research Chemicals

    • Product Code: TRC-D474752[1]

    • Availability: Often "In Stock" or "2-3 Weeks" (Synthesis on Demand).

    • Link:

  • Authorized Distributors (Regional):

    • North America/Europe: Fisher Scientific (Catalog No. varies, requires special order via "Chemical Structure Search").

    • Europe (DACH region): Biozol (Catalog: TRC-D474752).

    • Asia/Pacific: Bio-Connect (Netherlands-based, ships globally).

Procurement Decision Logic

The following diagram outlines the decision process for sourcing this material versus synthesizing it in-house (a viable option for advanced synthetic organic chemistry labs).

SupplyChain Start Requirement: Misoprostol-d3 Precursor CheckStock Check LGC/TRC Stock (TRC-D474752) Start->CheckStock StockStatus In Stock? CheckStock->StockStatus Buy Purchase Direct (LGC Standards) Lead Time: <1 Week StockStatus->Buy Yes Custom Request Custom Synthesis Lead Time: 4-6 Weeks StockStatus->Custom No (Wait) InHouse In-House Synthesis Strategy StockStatus->InHouse No (Urgent) Precursors Buy: Dimethyl Methylphosphonate + (S)-2-iodo-3-methylheptane-d3 InHouse->Precursors

Figure 1: Sourcing decision tree emphasizing the primary dependence on LGC/TRC due to the complexity of chiral deuteration.

Technical Application: The HWE Reaction

The core utility of this reagent is in the Horner-Wadsworth-Emmons (HWE) olefination. This reaction couples the phosphonate side chain to the prostaglandin "core" (aldehyde) to install the


-chain with high E-selectivity.
Reaction Mechanism & Label Retention

It is critical to understand that the dimethyl phosphonate moiety is a leaving group .

  • Input: Aldehyde (Core) + Phosphonate-d3 (Reagent).

  • Intermediate:

    
    -hydroxy phosphonate.
    
  • Output:

    
    -unsaturated ketone (Enone) + Dimethyl phosphate (Byproduct).
    

Crucial Note: If the deuterium label were located on the methoxy groups of the phosphonate (


), the label would be lost in the phosphate byproduct. The TRC-D474752 product carries the label on the alkyl side chain , ensuring it is incorporated into the Misoprostol skeleton.

HWE_Mechanism Aldehyde Core Aldehyde (Cyclopentenone) Attack 2. Nucleophilic Attack (Formation of Oxaphosphetane) Aldehyde->Attack Reagent Phosphonate-d3 (TRC-D474752) Label on C4-Methyl Base Base (LiCl / DBU or NaH) Reagent->Base Deprotonation 1. Deprotonation (Formation of Carbanion) Base->Deprotonation Deprotonation->Attack Elimination 3. Elimination (Phosphate extrusion) Attack->Elimination Product Enone Intermediate-d3 (Precursor to Misoprostol-d3) Elimination->Product Waste Dimethyl Phosphate (Waste) Elimination->Waste

Figure 2: HWE Olefination pathway showing the incorporation of the deuterated side chain into the prostaglandin core.

Experimental Protocol: Masamune-Roush HWE Conditions

For sensitive prostaglandin intermediates, the standard Sodium Hydride (NaH) conditions are often too harsh, leading to epimerization or elimination of protecting groups. The Masamune-Roush modification (LiCl/DBU) is the industry standard for this specific coupling.

Validated Workflow

Reagents:

  • Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 (1.2 equiv).

  • Lithium Chloride (LiCl) (anhydrous, 1.5 equiv).

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv).

  • Acetonitrile (MeCN) (anhydrous).

Step-by-Step:

  • Activation: In a flame-dried flask under Argon, suspend anhydrous LiCl in dry MeCN. Add the Phosphonate-d3 reagent.[1] Stir for 15 minutes at room temperature to facilitate chelation.

  • Deprotonation: Cool the mixture to 0°C. Add DBU dropwise. The solution may turn slightly yellow, indicating ylide formation. Stir for 20 minutes.

  • Coupling: Add the Core Aldehyde (dissolved in minimal MeCN) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC (or LC-MS) for the disappearance of the aldehyde.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/Ethyl Acetate).

Why this works: LiCl increases the acidity of the phosphonate proton and stabilizes the intermediate chelate, allowing the use of the milder amine base (DBU) instead of NaH. This preserves the stereocenters on the cyclopentanone ring.

Quality Assurance & Validation

When receiving this reagent, or after synthesizing the intermediate, validation is required to ensure isotopic purity and stereochemical integrity.

TechniqueDiagnostic Signal (Expected)Purpose
1H NMR (500 MHz) Absence of doublet at

~0.9 ppm (C4-Methyl).
Confirms deuterium replacement of the methyl protons.[2]
31P NMR Singlet at

~22-25 ppm.
Confirms integrity of the phosphonate ester.
LC-MS (ESI+) [M+H]+ = 254.3 m/z.Confirms molecular weight (d3 incorporation).
Chiral HPLC Single peak (compare to racemic standard).Verifies (S)-enantiomer purity (>98% ee required).

References

  • Blanchette, M. A., Choy, W., Davis, J. T., et al. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for the coupling of base-sensitive compounds. Tetrahedron Letters, 25(21), 2183-2186.
  • Collins, P. W., & Djuric, S. W. (1993). Synthesis of therapeutically useful prostaglandin and prostacyclin analogs. Chemical Reviews, 93(4), 1533-1564.

Sources

Methodological & Application

Protocol for using Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 as an internal standard

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Use of Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 as an Internal Standard in Quantitative Bioanalysis

Authored by: A Senior Application Scientist

Abstract

In the landscape of quantitative mass spectrometry, particularly within bioanalysis and drug development, the pursuit of the highest degree of accuracy and precision is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the benchmark for its sensitivity and selectivity, but its reliability is critically dependent on the effective management of analytical variability.[1] This guide provides a comprehensive protocol for the implementation and validation of Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 as a stable isotope-labeled internal standard (SIL-IS). We will delve into the core principles of isotope dilution mass spectrometry, provide step-by-step experimental methodologies, and outline a robust validation strategy compliant with international regulatory guidelines.

The Foundational Principle: Why a Deuterated Internal Standard is the Gold Standard

An internal standard (IS) is an essential component of a robust high-throughput bioanalytical method, providing a measure of control for variability in sample extraction, injection volume, and ionization.[2] The ideal IS is a stable isotope-labeled version of the analyte.[2] Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 is the deuterated analog of Dimethyl (S)-(4-methyl)-2-oxooctyl)phosphonate.[3] The replacement of three hydrogen atoms with deuterium (²H) provides a mass shift that is easily resolved by a mass spectrometer, while its physicochemical properties remain nearly identical to the analyte of interest.[1]

This near-identical behavior is the cornerstone of Isotope Dilution Mass Spectrometry (IDMS).[1] By introducing a known quantity of the deuterated standard into a sample at the earliest stage of preparation, it acts as a perfect mimic for the analyte.[1][2] Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency (matrix effects) in the mass spectrometer, will be mirrored by the deuterated standard.[1][4] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, correcting for these potential errors and providing a highly accurate and precise measurement.[4]

Key Advantages:

  • Correction for Matrix Effects: Co-elution of the deuterated standard with the analyte ensures both experience the same ion suppression or enhancement, allowing for effective normalization.[1][4]

  • Compensation for Sample Loss: Any analyte lost during the multi-step sample preparation process is accounted for, as the IS experiences the same losses.[1]

  • Normalization of Instrumental Variations: Fluctuations in injection volume and mass spectrometer response over time are normalized, leading to more precise and reproducible results.[1]

PropertyValueSource
Chemical Name Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3[5]
Molecular Formula C₁₁H₂₀D₃O₄P[5]
Molecular Weight 253.29 g/mol [5]
Analyte Analog Dimethyl (S)-(4-methyl)-2-oxooctyl)phosphonate[3]
Isotopic Purity ≥98% recommended[6]
Chemical Purity >99% recommended[6]

Table 1: Physicochemical Properties and Recommendations for the Internal Standard.

Experimental Protocol: Implementation in a Bioanalytical Workflow

This section details a representative protocol for using Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 in a plasma sample analysis workflow employing protein precipitation.

Preparation of Stock and Working Solutions

Causality: The accuracy of the entire assay is anchored to the precise preparation of these solutions. Use of calibrated analytical balances and Class A volumetric glassware is non-negotiable.

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 using a calibrated microbalance.

    • Quantitatively transfer the solid to a 1.0 mL Class A volumetric flask.

    • Dissolve and bring to volume with methanol or acetonitrile. Cap and vortex for 30 seconds to ensure complete dissolution. Store at -20°C or below.

  • Working Internal Standard Solution (e.g., 100 ng/mL):

    • Perform serial dilutions from the Primary Stock Solution using a calibrated pipette and appropriate solvent (typically matching the initial mobile phase composition).

    • The final concentration of the working IS solution should be chosen such that the response in the mass spectrometer is robust and statistically significant, typically aiming for a response similar to the mid-range of the calibration curve.

Sample Preparation: Protein Precipitation

Causality: The IS must be added before any extraction or cleanup steps to account for variability and recovery losses. Protein precipitation is a common, rapid method for cleaning up biological samples.[4]

  • Aliquot Samples: Into a 1.5 mL microcentrifuge tube, pipette 100 µL of the study sample, calibration standard, or quality control (QC) sample.

  • Spike Internal Standard: Add 10 µL of the Working Internal Standard Solution (100 ng/mL) to each tube. Vortex briefly.

    • Scientist's Note: This step is critical. Adding the IS early ensures it undergoes identical processing as the analyte.

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to denature proteins and improves the recovery of many analytes.

  • Vortex: Cap the tubes and vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis. Avoid disturbing the protein pellet.

G cluster_prep Sample Preparation cluster_analysis Analysis s_sample Biological Sample (100 µL) s_is Spike with IS (10 µL of 100 ng/mL) s_sample->s_is s_ppt Add Acetonitrile (300 µL, 0.1% FA) s_is->s_ppt s_vortex Vortex (1 min) s_ppt->s_vortex s_centrifuge Centrifuge (10 min, >10,000 x g) s_vortex->s_centrifuge s_transfer Transfer Supernatant s_centrifuge->s_transfer s_inject LC-MS/MS Injection s_transfer->s_inject s_data Data Processing (Ratio of Analyte/IS) s_inject->s_data

Caption: Experimental workflow from sample preparation to data analysis.

Method Validation: A Self-Validating System

A robust analytical method is a validated one. The following experiments are essential to demonstrate that the method is fit for purpose and meets regulatory expectations from bodies like the FDA and ICH.[7][8][9]

G Validation Core Validation Parameters Selectivity Selectivity & Specificity Objective: Ensure no interference at the retention time of the analyte and IS. Validation->Selectivity Matrix Matrix Effect Objective: Assess ion suppression or enhancement from the biological matrix. Validation->Matrix Accuracy Accuracy & Precision Objective: Determine the closeness of measured values to the true value and their reproducibility. Validation->Accuracy Stability Stability Objective: Ensure analyte and IS are stable throughout the process (freeze-thaw, bench-top, etc.). Validation->Stability Test blank matrix from ≥6 sources. Test blank matrix from ≥6 sources. Selectivity->Test blank matrix from ≥6 sources. Compare response in post-extraction spike vs. neat solution. Compare response in post-extraction spike vs. neat solution. Matrix->Compare response in post-extraction spike vs. neat solution. Analyze QCs at multiple levels (LLOQ, L, M, H) in replicate (n≥5). Analyze QCs at multiple levels (LLOQ, L, M, H) in replicate (n≥5). Accuracy->Analyze QCs at multiple levels (LLOQ, L, M, H) in replicate (n≥5).

Caption: Logical relationship of key bioanalytical method validation parameters.

Selectivity and Interference
  • Objective: To ensure that endogenous matrix components do not interfere with the detection of the analyte or the internal standard.

  • Protocol: Analyze processed blank matrix samples from at least six different sources.[7] Then, analyze a blank sample from each source spiked only with the internal standard.

  • Acceptance Criteria: The response of interfering peaks at the retention time of the IS should be ≤ 5% of the IS response in a sample at the Lower Limit of Quantification (LLOQ).[7]

Matrix Effect
  • Objective: To ensure that the extraction efficiency and ionization of the analyte and IS are not variable due to the biological matrix.

  • Protocol:

    • Set 1 (Post-Extraction Spike): Extract blank biological matrix from six sources. Spike the analyte and IS into the post-extraction supernatant.

    • Set 2 (Neat Solution): Prepare standards in the final extraction solvent at the same concentrations as Set 1.

    • Calculate Matrix Factor (MF): MF = (Peak Response in Set 1) / (Mean Peak Response in Set 2).

    • Calculate IS-Normalized MF: (MF of Analyte) / (MF of IS).

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different sources should be ≤ 15%.[7] This demonstrates that the deuterated IS effectively tracks and corrects for matrix-induced variability.

Source IDAnalyte Response (Post-Spike)IS Response (Post-Spike)IS-Normalized Matrix Factor
Lot 198,500195,0001.01
Lot 292,300186,5000.99
Lot 3105,100208,0001.01
Lot 495,600193,2000.99
Lot 588,900179,5000.99
Lot 6101,200200,1001.01
Mean 1.00
%CV 1.1%

Table 2: Representative Data for Matrix Effect Evaluation. The low %CV (<15%) demonstrates effective normalization by the deuterated internal standard.

Accuracy and Precision
  • Objective: To demonstrate the reliability and reproducibility of the method.

  • Protocol: Analyze Quality Control (QC) samples at a minimum of four concentration levels (LLOQ, Low, Medium, High) in replicate (n=5) over at least three separate analytical runs.

  • Acceptance Criteria (FDA/ICH):

    • The mean accuracy at each level must be within ±15% of the nominal value (±20% at the LLOQ).[10]

    • The precision (%CV) at each level must not exceed 15% (20% at the LLOQ).[10]

QC LevelNominal (ng/mL)Intra-day (n=5) Mean (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day (3 runs) Mean (ng/mL)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ1.01.08108.07.51.10110.09.8
Low3.02.9197.04.12.9598.35.2
Medium50.052.3104.62.851.7103.43.9
High150.0145.897.21.9146.297.52.5

Table 3: Representative Intra-day and Inter-day Accuracy and Precision Data. All results fall within the widely accepted regulatory limits.

Conclusion

Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 serves as an exemplary internal standard for quantitative LC-MS/MS bioanalysis. Its nature as a stable isotope-labeled analog of the target analyte makes it the superior choice for correcting analytical variability, a necessity when dealing with complex biological matrices.[1] The implementation of a SIL-IS is not merely a procedural step but a fundamental component of building a robust, reliable, and defensible bioanalytical method. Adherence to the protocols for preparation and the rigorous validation framework outlined herein will ensure the generation of high-quality data, providing the confidence required for critical decision-making in research and regulated drug development.[1]

References

  • Current time inform
  • Introduction to deuterated internal standards in mass spectrometry - Benchchem. BenchChem.
  • Deuterated internal standards and bioanalysis by AptoChem. AptoChem.
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. World Journal of Advanced Research and Reviews.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. CD BioSciences.
  • The Role of Internal Standards In Mass Spectrometry - SCION Instruments. SCION Instruments.
  • A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods - Benchchem. BenchChem.
  • Dimethyl (S)-(4-(methyl-d 3 )-2-oxooctyl)phosphonate - MedchemExpress.com. MedchemExpress.com.
  • FDA Lab Method Validation Guide | PDF | Detection Limit | Verification And Validation - Scribd. Scribd.
  • What Is FDA Method Validation Guidance and Its Importance? - Altabrisa Group. Altabrisa Group.
  • ICH and FDA Guidelines for Analytical Method Validation | Lab Manager. Lab Manager.
  • Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 - CRO Splendid Lab Pvt. Ltd. CRO Splendid Lab Pvt. Ltd.
  • Essential FDA Guidelines for Bioanalytical Method Validation. Providien.

Sources

LC-MS/MS method development with deuterated standards

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation in Bioanalysis Topic: Mastering Deuterated Internal Standards in LC-MS/MS Method Development

Abstract

In quantitative bioanalysis, the accuracy of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently compromised by matrix effects—specifically, ionization suppression or enhancement in the electrospray source. This guide details the strategic implementation of Deuterated Stable Isotope Labeled Internal Standards (SIL-IS) to normalize these variations. We provide a comprehensive protocol for selecting, tuning, and validating deuterated standards, with specific focus on overcoming the "Deuterium Isotope Effect" in chromatography and adhering to FDA/ICH M10 guidelines.

Introduction: The Physics of Variability

Electrospray Ionization (ESI) is a competitive process. As liquid droplets evaporate in the source, analytes compete with endogenous matrix components (phospholipids, salts, proteins) for surface charge. If the matrix load is high, the analyte signal can be suppressed, leading to severe underestimation of concentration.

Why Deuterated Standards? A Stable Isotope Labeled Internal Standard (SIL-IS) is chemically identical to the analyte but differs in mass. Ideally, it co-elutes with the analyte, experiencing the exact same suppression or enhancement at the precise moment of ionization. By calculating the Area Ratio (Analyte Area / IS Area), the matrix effect is mathematically cancelled out.

Strategic Selection of Deuterated Standards

Not all deuterated standards are created equal.[1] Poor selection can introduce errors worse than the matrix effects they are meant to solve.

Chemical Stability (The Exchange Problem)

Deuterium (


H) must be located at non-exchangeable positions.
  • Avoid: Deuterium on heteroatoms (hydroxyl -OD, amine -ND, thiol -SD). These will rapidly exchange with Hydrogen in the mobile phase (H

    
    O/MeOH), eliminating the mass difference.
    
  • Select: Deuterium on Carbon atoms (C-D bonds), preferably on aromatic rings or alkyl chains where the bond dissociation energy is high.

Mass Difference & Cross-Talk

You must ensure sufficient mass separation (


) to prevent "Cross-Talk" (spectral overlap).
  • The Rule of M+3: The natural isotopic abundance of Carbon-13 is ~1.1%. For a molecule with significant carbon content, the M+1 and M+2 natural isotopes of the analyte can contribute signal to the IS channel.

  • Recommendation: Select a SIL-IS with a

    
     Da (e.g., d3, d4, d6). For molecules containing Chlorine or Bromine (which have distinct isotope patterns), a 
    
    
    
    Da is often required.

Table 1: Internal Standard Selection Matrix

FeatureDeuterated SIL-IS (Recommended)

C /

N SIL-IS (Gold Standard)
Structural Analog (Risk)
Cost ModerateHighLow
Retention Time Potential slight shift (See Sec 4)Identical to AnalyteDifferent
Ionization Identical to AnalyteIdentical to AnalyteDifferent
Matrix Correction ExcellentPerfectPoor

Method Development Protocol

Phase 1: Preparation & Tuning
  • Stock Preparation: Weigh Analyte and d-IS into separate volumetric flasks. Do not mix them until the secondary dilution step to prevent cross-contamination of stocks.

  • MS/MS Tuning:

    • Infuse the d-IS individually.

    • Optimize the Collision Energy (CE) and Declustering Potential (DP).

    • Critical Check: Verify that the d-IS fragmentation pattern matches the analyte. While the precursor mass is different, the product ion may be the same (if the label is lost) or different (if the label is retained).

    • Preferred: A transition where the label is retained in the product ion (e.g., Analyte:

      
      ; d3-IS: 
      
      
      
      ). This increases specificity.
Phase 2: Chromatographic Optimization

The goal is Co-elution . However, deuterated compounds are slightly less lipophilic than their hydrogenated counterparts due to the shorter C-D bond length (shorter van der Waals radius).[2]

  • Observation: In Reversed-Phase LC (RPLC), deuterated standards often elute slightly earlier than the analyte.[2][3]

  • Acceptance: A shift of < 0.05 min is usually acceptable. If the shift is large, the IS may leave the "suppression zone" before the analyte enters it, rendering the correction useless.

Phase 3: Cross-Talk Verification

Before validation, run the following sequence:

  • Blank: (Mobile phase only)

    
     Result: No peaks.
    
  • IS Only (High Conc): Monitor Analyte channel.

    
     Result: No peak (Checks for impurities in IS).
    
  • Analyte Only (ULOQ): Monitor IS channel.

    
     Result: No peak (Checks for natural isotope interference).
    

Visualization: Method Development Workflow

MethodDevelopment Start Start: Method Requirement SelectIS Select Deuterated Standard (Check: C-D bonds, Purity >99%) Start->SelectIS TuneMS MS/MS Tuning (Verify Fragmentation) SelectIS->TuneMS CheckCrossTalk Cross-Talk Check (Inject ULOQ -> Monitor IS Channel) TuneMS->CheckCrossTalk OptimizeLC LC Optimization (Gradient & Column) CheckCrossTalk->OptimizeLC Pass (<20% LLOQ) Fail Fail: Select Different IS (Consider 13C/15N) CheckCrossTalk->Fail Fail (Interference) CheckRT Check Retention Time Shift (Is d-IS separation > 0.1 min?) OptimizeLC->CheckRT Validation Validation (FDA M10) (Matrix Factor & Precision) CheckRT->Validation No Shift (Co-elution) CheckRT->Fail Significant Shift Validation->Start Re-optimize if needed

Caption: Logical workflow for integrating deuterated internal standards, highlighting critical decision points for Cross-Talk and Retention Time shifts.

Troubleshooting: The Deuterium Isotope Effect

The "Deuterium Isotope Effect" in chromatography is a physical phenomenon where C-D bonds reduce the hydrophobicity of the molecule compared to C-H bonds.

Mechanism:

  • C-D bonds are shorter and possess lower vibrational energy than C-H bonds.

  • This results in a smaller molar volume and reduced interaction with the C18 stationary phase.

  • Result: The deuterated standard travels faster, eluting earlier in RPLC.[2][3]

Mitigation Strategies:

  • Reduce Plate Count: Sometimes a slightly less efficient column (or shorter column) reduces the resolution between the Analyte and IS, forcing them to merge.

  • Change Mobile Phase: Acetonitrile often exacerbates the separation more than Methanol. Switching organic modifiers can align the peaks.

  • Switch to

    
    C or 
    
    
    
    N:
    These isotopes do not affect bond length or hydrophobicity significantly. If the deuterium shift is causing validation failures (e.g., IS is not correcting for a matrix suppression zone), switch to a Carbon-13 labeled standard.

Validation Criteria (FDA/ICH M10)

To ensure the method is compliant, the following criteria regarding the Internal Standard must be met during validation:

  • IS Response Consistency:

    • Monitor the IS peak area across all runs. While absolute area can vary, the trend should be consistent.

    • FDA M10 Requirement: The IS response in the blank (without IS) must be

      
       of the average IS response in calibrators/QCs.
      
  • Matrix Factor (MF):

    • Calculate the IS-normalized Matrix Factor.

    • IS-Normalized MF =

      
      
      
    • The IS-Normalized MF should be close to 1.0 (indicating the IS is suppressed to the same degree as the analyte).

  • Batch Acceptance:

    • If the IS response in a specific sample varies drastically (e.g., <50% or >150% of the mean), that sample may need re-analysis, as it indicates a matrix effect that the IS may not be able to linearly correct.

References

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][4][5]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry. [Link]

  • Wang, S., & Cyronak, M. (2013). Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry. Analytical Chemistry. [Link]

  • Ye, X., et al. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry. [Link]

Sources

Quantitative analysis of prostaglandins using a deuterated internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Fidelity Quantitative Analysis of Prostaglandins Using Deuterated Internal Standards by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge and Imperative of Prostaglandin Quantification

Prostaglandins are a class of lipid autacoids derived from arachidonic acid that are fundamental to a vast spectrum of physiological and pathological processes.[1] These potent signaling molecules are central players in inflammation, pain sensitization, cardiovascular homeostasis, and oncology.[1][2] For instance, Prostaglandin E2 (PGE2) is a key mediator of the inflammatory response, promoting vasodilation, fever, and pain, and has also been implicated in tumor progression.[3][2] Given their profound biological impact, the ability to accurately quantify prostaglandins in complex biological matrices is critical for understanding disease mechanisms and for the development of novel therapeutics.

However, the analytical task is fraught with challenges. Prostaglandins are present at very low endogenous concentrations (often in the picogram range), are structurally similar, and can be chemically unstable.[4][5] This necessitates an analytical methodology that offers supreme sensitivity and specificity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose.[4][6] The cornerstone of achieving accuracy and precision with LC-MS/MS in this context is the application of Stable Isotope Dilution (SID), utilizing deuterated prostaglandins as internal standards.[4][7]

This application note provides a comprehensive guide to the principles and practice of quantifying prostaglandins using a deuterated internal standard approach. We will detail the causality behind the experimental design, from sample handling to data analysis, and provide a robust, field-proven protocol for researchers in drug discovery and clinical research.

The Principle of Stable Isotope Dilution (SID) Mass Spectrometry

The SID methodology is the most rigorous approach for quantitative mass spectrometry.[7] Its power lies in the use of an internal standard that is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes (e.g., Deuterium, ¹³C).[8]

A known quantity of the deuterated internal standard is added to the sample at the very beginning of the workflow.[4][8] Because the deuterated standard has virtually identical physicochemical properties to the endogenous analyte, it experiences the same processing effects—including degradation, extraction losses, and ionization suppression or enhancement in the mass spectrometer.[8][9] The mass spectrometer can differentiate between the analyte and the standard based on their mass difference. By measuring the ratio of the endogenous analyte signal to the deuterated standard signal, any variations introduced during sample preparation and analysis are nullified, leading to highly accurate and precise quantification.[4]

G cluster_sample Biological Sample cluster_standard Internal Standard cluster_process Analytical Workflow cluster_data Data Analysis Analyte Endogenous Prostaglandin (PG) Extraction Extraction & Cleanup Analyte->Extraction IS Deuterated Prostaglandin (d-PG) IS->Extraction Spike-in LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Ratio Measure Peak Area Ratio (PG / d-PG) MS->Ratio Quant Quantify vs. Calibration Curve Ratio->Quant

Caption: Principle of Stable Isotope Dilution Workflow.

Experimental Design & Protocols

This section details a robust protocol for the extraction and quantification of prostaglandins from biological fluids (e.g., cell culture media, plasma) using Solid Phase Extraction (SPE) and LC-MS/MS.

PART 1: Critical Pre-Analytical Considerations

The integrity of prostaglandin analysis begins the moment the sample is collected. Prostaglandins can be generated or degraded ex vivo, leading to significant artifacts.

  • Inhibitors: Immediately after collection, treat aqueous samples like plasma or cell homogenates with a cyclooxygenase (COX) inhibitor, such as indomethacin (10-15 µM), to prevent enzymatic formation of new prostaglandins.[10]

  • Temperature: All samples should be kept on ice and processed as quickly as possible.[11] For long-term storage, snap-freeze samples in liquid nitrogen and store them at -80°C to minimize degradation and autoxidation.[11]

PART 2: Sample Preparation via Solid Phase Extraction (SPE)

SPE is a highly effective technique for concentrating prostaglandins and removing interfering matrix components like salts and proteins.[4][12] C18-based reverse-phase SPE is commonly used.[4][10]

Protocol: Solid Phase Extraction (SPE)

  • Spike Internal Standard: To 1 mL of your biological sample (e.g., plasma, cell culture supernatant), add a known, fixed amount of the deuterated prostaglandin internal standard solution (e.g., 10 µL of 100 ng/mL d4-PGE2). The amount should be chosen to be within the calibration curve range.

  • Acidification: Acidify the sample to a pH of ~3.5 by adding 2M hydrochloric acid or 1% formic acid.[10][12] This step is crucial as it protonates the carboxyl group of the prostaglandins, making them less polar and enabling their retention on the C18 stationary phase.

  • Column Conditioning: Prepare a C18 SPE cartridge (e.g., 100 mg) by sequentially washing it with 2 mL of methanol followed by 2 mL of deionized water.[10] This activates the stationary phase and ensures proper retention. Do not let the cartridge run dry.

  • Sample Loading: Apply the acidified sample to the conditioned C18 cartridge. Use a slow, consistent flow rate (~0.5 mL/minute) to ensure efficient binding of the analytes.[10]

  • Washing (Interference Removal):

    • Wash the cartridge with 2 mL of water to remove salts and other highly polar impurities.

    • Wash with 2 mL of a weak organic solvent mixture (e.g., 15% ethanol in water) to elute weakly bound, non-target compounds.[10]

    • Wash with 2 mL of a non-polar solvent like hexane to remove neutral lipids.[10]

  • Elution: Elute the prostaglandins from the cartridge with 2 mL of a strong organic solvent, such as ethyl acetate or methanol.[10]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.[10] Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50:50 methanol/water) for analysis.[6][11]

G Start Sample + d-PG Standard Acidify Acidify to pH 3.5 Start->Acidify Load Load Sample Acidify->Load Condition Condition C18 SPE Cartridge (Methanol -> Water) Condition->Load Wash1 Wash 1: Water (Removes Salts) Load->Wash1 Wash2 Wash 2: 15% Ethanol (Removes Polar Impurities) Wash1->Wash2 Wash3 Wash 3: Hexane (Removes Lipids) Wash2->Wash3 Elute Elute PGs (Methanol or Ethyl Acetate) Wash3->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute End Ready for LC-MS/MS Reconstitute->End

Caption: Solid Phase Extraction (SPE) Workflow for Prostaglandins.

PART 3: LC-MS/MS Analysis

The analysis is typically performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity.[4]

Protocol: LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, <2 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid or 0.02% acetic acid. The acid aids in protonation for positive ion mode or provides protons for negative ion mode, improving ionization efficiency.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: Employ a gradient elution to effectively separate the prostaglandins. A typical gradient might start at 30-40% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate. It is critical to achieve chromatographic separation of isomers, such as PGE2 and PGD2, as they often have identical mass transitions.[5]

  • Mass Spectrometry:

    • Ionization Source: Use an electrospray ionization (ESI) source, typically in negative ion mode, as the carboxyl group on prostaglandins is readily deprotonated.[8]

    • MRM Analysis: Set up MRM transitions for each target prostaglandin and its corresponding deuterated internal standard. The transition monitors the fragmentation of a specific precursor ion (the molecule's mass) into a specific product ion. This two-stage mass filtering dramatically increases specificity.[7]

Data Presentation & Interpretation

The output of the LC-MS/MS analysis is a chromatogram showing the signal intensity versus retention time for each MRM transition. The concentration of the endogenous prostaglandin is determined by calculating the ratio of its peak area to the peak area of the deuterated internal standard and plotting this against a calibration curve prepared with known concentrations of the analyte.

Table 1: Example MRM Transitions for Common Prostaglandins

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
PGE₂ 351.2271.2The transition m/z 351 -> 271 is a common and abundant fragment.[5]
d₄-PGE₂ 355.2275.2The mass shift of +4 Da is monitored in both precursor and product ions.[5]
PGD₂ 351.2271.2Identical transition to PGE₂, necessitating chromatographic separation.[5]
d₄-PGD₂ 355.2275.2Internal standard for PGD₂.[5]
PGF₂α 353.2309.2Represents loss of CO₂. Other fragments are also possible.
d₄-PGF₂α 357.2313.2Deuterated internal standard for PGF₂α.

Table 2: Representative Calibration Curve Parameters

AnalyteRange (pg/mL)% Accuracy (at LLOQ)% CV (at LLOQ)
PGE₂ 20 - 5000> 0.99595 - 105%< 15%
PGD₂ 20 - 5000> 0.99592 - 108%< 15%
PGF₂α 50 - 10000> 0.99897 - 103%< 10%

LLOQ: Lower Limit of Quantification. CV: Coefficient of Variation. The data demonstrates excellent linearity and precision, characteristic of the stable isotope dilution method.[5][13]

Conclusion

The quantitative analysis of prostaglandins is essential for advancing research in numerous therapeutic areas. The methodology described herein, which pairs stable isotope dilution using deuterated internal standards with the sensitivity and selectivity of LC-MS/MS, represents the gold standard for achieving accurate and reliable results.[4][7] Careful attention to sample handling and a validated extraction protocol are paramount to ensuring data integrity. By correcting for analytical variability at every step, this approach provides a self-validating system that empowers researchers to quantify these critical lipid mediators with the highest degree of confidence.

References

  • Blair, I. A. Stable isotope dilution gas chromatography/mass spectrometry of prostaglandins and leukotrienes. PubMed. [Link]

  • Deems, R., Buczynski, M. W., Bowers-Gentry, R., Harkewicz, R., & Dennis, E. A. Detection and Quantitation of Eicosanoids via High Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry. eScholarship, University of California. [Link]

  • Song, W. L., Lawson, J. A., Wang, M., & FitzGerald, G. A. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. PMC. [Link]

  • Jahn, S., F-Rauch, V., & Steinhilber, D. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. PubMed. [Link]

  • O'Donnell, M., & El-Mokhtar, M. A. Pro- and Anti-Inflammatory Prostaglandins and Cytokines in Humans: A Mini Review. MDPI. [Link]

  • International Journal of Creative Research Thoughts. A Pharmacological Review On Prostaglandin. [Link]

  • Ricciotti, E., & FitzGerald, G. A. Prostaglandins and Inflammation. PMC. [Link]

  • Frontiers. Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. [Link]

  • The Serhan Laboratory. Specialized Pro-Resolving Mediators and Eicosanoids: A Preferred Solid-Phase Extraction Protocol from Tissues and Biological Fluids. [Link]

  • Blair, I. A. Stable-Isotope Dilution LC–MS for Quantitative Biomarker Analysis. Taylor & Francis Online. [Link]

  • ResearchGate. LC-MS/MS-analysis of prostaglandin E-2 and D-2 in microdialysis samples of rats. [Link]

  • Golovko, M. Y., & Murphy, E. J. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. PMC. [Link]

  • MDPI. Packed-Fiber Solid Phase-Extraction Coupled with HPLC-MS/MS for Rapid Determination of Lipid Oxidative Damage Biomarker 8-Iso-Prostaglandin F 2α in Urine. [Link]

  • Semantic Scholar. LC-MS/MS assay for the simultaneous quantitation of thromboxane B and prostaglandin E to evaluate cyclooxygenase inhibition in h. [Link]

  • Golovko, M. Y., & Murphy, E. J. An improved LC-MS/MS procedure for brain prostanoid analysis using brain fixation with head-focused microwave irradiation and liquid-liquid extraction. Journal of Lipid Research. [Link]

  • Medium. Deuterated Internal Standard: Significance and symbolism. [Link]

  • Kelly, R. W. Simultaneous mass spectrometric measurement of prostaglandins E1 (PGE1) and PGE2 with a deuterated internal standard. PubMed. [Link]

  • Granström, E., & Kindahl, H. Use of a homologous internal standard for the quantification of the major metabolite of prostaglandin F2 alpha in human urine by multiple ion analysis. PubMed. [Link]

  • Maciej, K., Anna, W., & Piotr, R. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. PubMed. [Link]

  • Durgam, S., & Okuneye, O. Prostaglandins. NCBI Bookshelf. [Link]

Sources

Application Note: Advanced Characterization of Deuterated Phosphonates via Multinuclear NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Deuterated phosphonates represent a critical class of bioisosteres in modern drug development, offering enhanced metabolic stability against esterases and cytochrome P450 enzymes due to the kinetic isotope effect (KIE). However, the introduction of deuterium (


H) fundamentally alters the spin systems observed in NMR, creating complex multiplet patterns and relaxation behaviors that standard proton-based protocols fail to capture. This guide provides a definitive protocol for the structural verification and quantification of deuterated phosphonates using 

P,

C, and

H NMR, addressing the specific challenges of heteronuclear coupling (

,

,

) and isotope-induced chemical shifts.

Theoretical Background & Mechanism

The Deuterium Isotope Effect in NMR

Replacing a proton (


H, spin 

) with deuterium (

H, spin

) introduces three primary perturbations to the NMR spectrum:
  • Coupling Constant Reduction: The gyromagnetic ratio of deuterium is approximately 6.5 times lower than that of hydrogen (

    
    ). Consequently, coupling constants involving deuterium scale down by this factor:
    
    
    
    
    Practical Implication: Large
    
    
    couplings (~500-700 Hz) become smaller
    
    
    couplings (~75-110 Hz). Small
    
    
    couplings often collapse into line broadening in the
    
    
    P spectrum unless high-resolution parameters are used.
  • Isotope Shifts: The heavier mass of deuterium alters the vibrational amplitude of the C-D or P-D bond, slightly increasing electron shielding.

    • 
      P NMR:  Deuteration at the 
      
      
      
      -position typically causes an upfield shift (lower ppm). This shift is additive; a -CD
      
      
      P group will appear upfield relative to a -CHDP group.
    • 
      C NMR: 
      
      
      
      -deuteration causes a significant upfield shift (
      
      
      to
      
      
      ppm per D).
  • Relaxation & NOE Loss: Deuterated carbons lack the efficient dipolar relaxation mechanism provided by directly attached protons. Furthermore, in proton-decoupled

    
    C experiments (
    
    
    
    C
    
    
    H
    
    
    ), deuterated carbons receive no Nuclear Overhauser Effect (NOE) enhancement.
    • Result: Signals for C-D moieties are often invisible in standard screening scans due to low intensity and saturation.

Multiplet Rules

The multiplicity of a signal follows the rule


, where 

for deuterium.
  • -CD- group:

    
     (Triplet, 1:1:1 intensity).
    
  • -CD

    
    - group: 
    
    
    
    (Pentet, 1:2:3:2:1 intensity).
  • -CD

    
     group: 
    
    
    
    (Septet, 1:3:6:7:6:3:1 intensity).

Experimental Workflow

The following diagram outlines the logical flow for characterizing a synthesized deuterated phosphonate.

DeuteratedPhosphonateWorkflow cluster_legend Legend Start Sample: Deuterated Phosphonate (e.g., R-PO(OEt)2) Step1 1. 1H NMR (Standard) Check for residual protons Calculate %D (if internal std used) Start->Step1 Step2 2. 31P{1H} NMR Observe Chemical Shift & Line Shape Step1->Step2 Decision1 Is 31P signal broad? Step2->Decision1 Action1 J(PD) coupling is unresolved. Run 31P without decoupling or High-Res Processing Decision1->Action1 Yes Step3 3. 13C{1H} NMR (Optimized) Long d1 (>5s), High Scans Decision1->Step3 No (Sharp) Action1->Step3 Result1 Identify C-D Multiplets (Triplet/Pentet) Step3->Result1 Key1 Action Step Key2 Decision Point

Figure 1: Step-by-step workflow for the NMR characterization of deuterated phosphonates, prioritizing the detection of isotope effects.

Detailed Protocols

Protocol A: Quantitative H NMR (qNMR) for Deuteration %

Objective: Determine the extent of deuteration by quantifying the residual proton signal at the deuteration site.

  • Sample Preparation:

    • Dissolve ~10 mg of sample in 600 µL of solvent.

    • Crucial: Use a solvent that does not overlap with the target region. For phosphonates, CDCl

      
       is standard; D
      
      
      
      O is avoided if the phosphonate protons are exchangeable (acidic).
    • Internal Standard: Add a precise amount of 1,3,5-trimethoxybenzene or maleic acid (traceable standard) if absolute purity is required.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds . (Phosphonate 
      
      
      
      -protons can have long
      
      
      s; residual protons in a deuterated site may differ).
    • Spectral Width: 20 ppm (to catch all signals).

    • Scans: 16–64.

  • Analysis:

    • Integrate the internal standard (set to known proton count).

    • Integrate the residual peak at the expected phosphonate

      
      -position.
      
    • Calculation:

      
      
      
Protocol B: P NMR with Isotope Shift Analysis

Objective: Confirm P-C bond integrity and observe isotope shifts.

  • Setup:

    • Reference: External 85% H

      
      PO
      
      
      
      (0 ppm).
    • Frequency:

      
      P (e.g., 162 MHz on a 400 MHz instrument).
      
  • Acquisition Modes:

    • Experiment 1:

      
      P
      
      
      
      H
      
      
      (Proton Decoupled).
      • Standard broad-band decoupling.

      • Result: If

        
         is small, the signal appears as a broadened singlet. If 
        
        
        
        is large (direct bond), splitting may be visible.
      • Note: The signal will be upfield relative to the non-deuterated analog.

    • Experiment 2:

      
      P Coupled (No Decoupling). 
      
      • Turn off the decoupler.

      • Result: Allows measurement of

        
         (residual) vs 
        
        
        
        .
  • Data Interpretation:

    • Compare the chemical shift (

      
      ) of the deuterated sample (
      
      
      
      ) vs. a non-deuterated reference (
      
      
      ).
    • 
      . Expect negative values (upfield).
      
Protocol C: C NMR for Multiplet Identification

Objective: Observe the "Doublet of Pentets" characteristic of a CD


-P moiety.
  • The Challenge:

    • The carbon attached to phosphorus (

      
      ) is split by phosphorus (
      
      
      
      Hz, Doublet).
    • It is further split by deuterium (

      
       Hz).
      
    • For a -CD

      
      P group, this creates a Doublet of Pentets .
      
  • Acquisition Parameters (The "Carbon-D" Method):

    • Pulse Sequence: Inverse Gated Decoupling (zgig in Bruker).

      • Why? Decoupler is ON during acquisition (to remove proton splitting) but OFF during delay (to avoid NOE buildup, though less critical for D-carbons, it ensures quantitative reliability).

    • Relaxation Delay (

      
      ): 5–10 seconds . (Quaternary-like C-D carbons relax slowly).
      
    • Scans: High count required (1024–4096 scans) due to splitting intensity loss (a pentet spreads signal intensity into 1:2:3:2:1).

    • Exponential Multiplication (LB): 1.0 - 2.0 Hz (to improve S/N).

  • Visualization of Splitting:

Figure 2: Splitting tree for a


C nucleus in a -CD

-P(O)(OEt)

system. The large Phosphorus coupling separates the signal into two regions, each further split into a pentet by the two Deuteriums.

Data Summary & Reference Tables

Table 1: Comparative Coupling Constants (Phosphonates)
InteractionNucleiTypical Value (Hz)Description
P-H (Direct)

P -

H
500 - 700Direct bond (Phosphite/Phosphonate tautomer)
P-D (Direct)

P -

H
75 - 110Calculated as

C-P (Direct)

C -

P
130 - 180Large doublet in

C NMR
C-H (Direct)

C -

H
125 - 160Removed by decoupling
C-D (Direct)

C -

H
20 - 25Causes multiplet splitting (triplet/pentet)
Table 2: Isotope Shift Expectations
NucleusEffectDirectionMagnitude (approx)

P

-Deuteration
Upfield (-)-0.5 to -1.5 ppm (cumulative)

C

-Deuteration
Upfield (-)-0.3 to -0.6 ppm per D

C

-Deuteration
Upfield (-)-0.1 ppm per D

Troubleshooting & Tips

  • "I can't see the deuterated carbon."

    • Cause: Saturation or splitting intensity loss.

    • Fix: Increase

      
       to 10s. Increase scan count by factor of 4. Verify the chemical shift range (look upfield of the protio-analog).
      
  • "The

    
    P signal looks like a blob." 
    
    • Cause: Unresolved

      
       coupling or 
      
      
      
      H relaxation broadening.
    • Fix: If your probe supports it, apply

      
      H decoupling  during 
      
      
      
      P acquisition (Triple Resonance:
      
      
      P
      
      
      H,
      
      
      H
      
      
      ). If not, process with strong line broadening (LB=5 Hz) to smooth it, or resolution enhancement (Gaussian) to resolve the coupling.
  • Lock Interference:

    • If your solvent is CDCl

      
       and your molecule is heavily deuterated, the lock signal might fluctuate if the sample's deuterium signals are very strong and near the solvent lock frequency (rare, but possible in neat liquids). Ensure the lock parameters are optimized specifically for the solvent peak.
      

References

  • Berger, S., & Sicker, D. (2009). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH. (Standard reference for multiplet analysis).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

  • Hansen, P. E. (1988). Isotope effects on nuclear shielding. Progress in Nuclear Magnetic Resonance Spectroscopy, 20(3), 207-243.

  • Mavel, G. (1966). NMR of Phosphorus Compounds. Progress in NMR Spectroscopy.
  • Reich, H. J. (2024). NMR Coupling Constants. University of Wisconsin-Madison Chemistry Department.

  • IUPAC. (2008). Quantities, Units and Symbols in Physical Chemistry (Green Book).

Application Note: Handling and Storage of Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and analytical scientists working with Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 (CAS: 1329642-51-4).[1] This compound is a critical deuterated intermediate used primarily as an internal standard for the quantification of Misoprostol and its metabolites, or as a precursor in the synthesis of deuterated prostaglandin analogs via the Horner-Wadsworth-Emmons (HWE) reaction.[1]

Compound Profile & Physicochemical Context

To handle this compound effectively, one must understand its reactivity profile.[1] It is a


-ketophosphonate , characterized by a methylene group flanked by a phosphonate and a ketone.[1] This structural motif renders the methylene protons highly acidic (

), making the compound sensitive to moisture and bases.[1]
  • Chemical Name: Dimethyl [(4S)-4-(methyl-

    
    )-2-oxooctyl]phosphonate[1][2][3][4][5][6]
    
  • CAS Number: 1329642-51-4[1][2][6]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 253.29 g/mol [1][2][5]

  • Appearance: Typically a colorless to pale yellow viscous oil.[1]

  • Solubility: Soluble in methanol, acetonitrile, DMSO, ethyl acetate, and chloroform. Sparingly soluble in water.[1]

Isotopic Stability Note: The deuterium labeling is located on the 4-methyl group (a


-position relative to the ketone).[1] Unlike the acidic 

-protons between the P=O and C=O groups, the

-methyl group is chemically inert and non-exchangeable under standard storage or physiological conditions.[1] This ensures high isotopic fidelity during analytical workflows.[1]
Strategic Handling Protocol
2.1. Receiving and Inspection

Upon receipt, the compound is likely shipped on dry ice or blue ice. Immediate action is required to preserve integrity.

  • Thermal Equilibration: Allow the sealed vial to reach room temperature inside a desiccator before opening.

    • Reasoning: Opening a cold vial in humid air causes condensation.[1] Moisture ingress can lead to hydrolysis of the dimethyl ester groups or hydrate formation.

  • Visual Check: Inspect for turbidity or precipitation.[1] The substance should be a clear oil. Turbidity suggests moisture contamination or degradation.[1]

2.2. Aliquoting and Stock Preparation

Repeated freeze-thaw cycles degrade


-ketophosphonates.[1] Create single-use aliquots immediately.
  • Solvent Choice: Anhydrous Acetonitrile (MeCN) or Methanol-d4 (for NMR).[1] Avoid DMSO for long-term storage if possible, as it is hygroscopic and difficult to remove.[1]

  • Concentration: Prepare a master stock at 1.0 mg/mL or 10 mM .

  • Inert Atmosphere: All aliquoting must be performed under a gentle stream of Argon or Nitrogen.[1]

2.3. Long-Term Storage Architecture
ParameterSpecificationScientific Rationale
Temperature -20°C to -80°C Slows ester hydrolysis and prevents thermally induced polymerization.[1]
Container Amber Glass Vials (Silanized)Prevents adsorption to glass; amber glass protects against UV-induced radical formation (though low risk, it is standard for standards).[1]
Closure Teflon (PTFE)-lined Screw CapPrevents leaching of plasticizers (phthalates) which interfere with LC-MS signals.[1]
Headspace Argon or NitrogenDisplaces oxygen and humidity.[1]
Desiccant Secondary ContainerStore vials inside a jar containing activated silica gel or Drierite™.[1]
Experimental Protocols
Protocol A: Preparation of Internal Standard Solution for LC-MS

Use this protocol for quantifying Misoprostol or impurities in biological matrices.[1]

  • Stock Thawing: Remove one aliquot (stored at -20°C) and thaw in a desiccator for 20 minutes.

  • Dilution: Dilute the stock (e.g., 1 mg/mL in MeCN) to a working concentration (typically 100 ng/mL ) using 50:50 Water:Acetonitrile + 0.1% Formic Acid.

    • Critical Check: Ensure the water is LC-MS grade (Resistivity 18.2 MΩ[1]·cm).

  • Equilibration: Vortex for 30 seconds.

  • Stability Window: Use the working solution within 24 hours . Discard unused working solution; do not refreeze.

Protocol B: Horner-Wadsworth-Emmons (HWE) Activation (Synthetic Context)

If using this reagent to synthesize deuterated Misoprostol, strictly control the base to prevent side reactions.[1]

  • Drying: Azeotrope the reagent with anhydrous toluene (3x) to remove trace water.[1]

  • Activation: Dissolve in anhydrous THF. Cool to 0°C .[1]

  • Deprotonation: Add NaH (Sodium Hydride) or LiCl / DBU (Masamune-Roush conditions).[1]

    • Observation: Evolution of hydrogen gas (with NaH) indicates formation of the phosphonate carbanion.[1]

  • Coupling: Add the aldehyde partner (e.g., the cyclopentenone core) slowly.

    • Mechanism:[7][8] The reaction proceeds via a 4-membered oxaphosphetane intermediate, collapsing to yield the trans-enone (Misoprostol precursor) and water-soluble phosphate byproduct.[1]

Safety & Disposal (EHS)
  • Hazards: Classifies as a Combustible Liquid .[1][9][10] Causes skin and eye irritation.[1]

  • Specific Risk: In the presence of strong bases, this compound generates a nucleophilic carbanion. Handle in a fume hood.

  • Disposal: Collect in "Halogen-Free Organic Solvent" waste streams.[1] Do not pour down the drain due to potential aquatic toxicity of phosphonates.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for handling the standard to prevent degradation (Hydrolysis) and ensure analytical reliability.

HandlingProtocol Receipt Receipt of Shipment (Dry Ice/Blue Ice) Equilibrate Equilibrate to RT (In Desiccator) Receipt->Equilibrate Inspect Visual Inspection (Clear Oil?) Equilibrate->Inspect Decision Condition OK? Inspect->Decision StockPrep Prepare Master Stock (Anhydrous MeCN, 1 mg/mL) Decision->StockPrep Yes Discard Discard/Contact Vendor Decision->Discard No (Turbid/Colored) Aliquot Aliquot under Argon (Amber Glass, PTFE Cap) StockPrep->Aliquot Storage Long-Term Storage (-20°C, Desiccated) Aliquot->Storage UseLCMS Analytical Use (Dilute to ng/mL) Storage->UseLCMS Thaw once UseSynth Synthetic Use (HWE Reaction) Storage->UseSynth Dry Toluene Azeotrope

Caption: Decision logic for the receipt, aliquoting, and storage of Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 to maintain isotopic purity.

References
  • Collins, P. W., & Djuric, S. W. (1993).[1] Synthesis of therapeutically useful prostaglandin and prostacyclin analogs.[1] Chemical Reviews, 93(4), 1533-1564.[1] (Foundational text on HWE reagents in prostaglandin synthesis).

  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., Roush, W. R., & Sakai, T. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for the condensation of phosphonates with aldehydes.[1] Tetrahedron Letters, 25(21), 2183-2186.[1] (Protocol for mild activation of

    
    -ketophosphonates).
    

Sources

Application Note: A Validated Workflow for the Quantification of Prostaglandins in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Prostaglandins (PGs) are a class of bioactive lipid mediators that play a pivotal role in a myriad of physiological and pathological processes, including inflammation, pain, and cancer.[1][2][3] Accurate and sensitive quantification of these transient and often low-abundance molecules is critical for advancing our understanding of their biological functions and for the development of novel therapeutics. This application note presents a comprehensive and validated workflow for the analysis of prostaglandins from various biological matrices. We will delve into the rationale behind each step, from sample collection and preparation to the intricacies of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. The protocols provided herein are designed to ensure data integrity, reproducibility, and the high sensitivity required for meaningful biological insights.

Introduction: The Challenge of Prostaglandin Analysis

Prostaglandins are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway and are characterized by their short half-lives and low physiological concentrations.[1][2] These characteristics present a significant analytical challenge. While traditional methods like immunoassays (ELISA, RIA) and gas chromatography-mass spectrometry (GC-MS) have been employed, they often suffer from limitations such as cross-reactivity with related compounds or require laborious derivatization steps.[4] In contrast, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for prostaglandin analysis due to its superior selectivity, sensitivity, and ability to simultaneously quantify multiple analytes.[4][5][6]

This guide will focus on a robust LC-MS/MS-based workflow, providing researchers with the necessary tools to confidently measure prostaglandins in their samples.

The Prostaglandin Synthesis and Signaling Cascade: A Brief Overview

A fundamental understanding of the prostaglandin biosynthesis pathway is crucial for designing experiments and interpreting results. The cascade is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate Prostaglandin H2 (PGH2) by cyclooxygenase enzymes (COX-1 and COX-2). PGH2 is subsequently metabolized by specific synthases into various biologically active prostaglandins, including PGE2, PGD2, and PGF2α.[1] These prostaglandins then exert their effects by binding to specific G-protein coupled receptors on target cells, activating downstream signaling pathways that regulate a wide range of cellular responses.[2][3][7]

Prostaglandin_Signaling_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1/2 PGE2 PGE2 PGH2->PGE2 PGES PGD2 PGD2 PGH2->PGD2 PGDS PGF2a PGF2α PGH2->PGF2a PGFS EP_Receptors EP Receptors (EP1-4) PGE2->EP_Receptors DP_Receptors DP Receptors (DP1-2) PGD2->DP_Receptors FP_Receptors FP Receptors PGF2a->FP_Receptors Cellular_Response Diverse Cellular Responses EP_Receptors->Cellular_Response DP_Receptors->Cellular_Response FP_Receptors->Cellular_Response

Caption: Simplified Prostaglandin Synthesis and Signaling Pathway.

Experimental Workflow: From Sample to Data

The successful analysis of prostaglandins hinges on a meticulously executed workflow. Each stage, from initial sample handling to final data processing, is critical for obtaining accurate and reproducible results.

Prostaglandin_Analysis_Workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase Sample_Collection Sample Collection (with inhibitors) Internal_Standard Addition of Deuterated Internal Standard Sample_Collection->Internal_Standard Extraction Solid-Phase Extraction (SPE) Internal_Standard->Extraction LC_Separation LC Separation (Reverse-Phase) Extraction->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Method_Validation Method Validation Data_Analysis->Method_Validation

Caption: Overview of the Prostaglandin Analysis Workflow.

Pre-Analytical Considerations: Ensuring Sample Integrity

Sample Collection and Handling: The first and arguably most critical step is proper sample collection. Due to their rapid enzymatic synthesis, it is imperative to inhibit cyclooxygenase activity immediately upon collection. This is typically achieved by adding a COX inhibitor, such as indomethacin or meclofenamic acid, to the collection tube.[8] Samples should be kept on ice and processed as quickly as possible or flash-frozen and stored at -80°C to prevent degradation.

The Indispensable Role of Internal Standards: For accurate quantification, the use of a stable isotope-labeled internal standard is non-negotiable.[9][10][11] Deuterated prostaglandins (e.g., PGE2-d4) are ideal as they co-elute with the endogenous analyte and experience similar extraction efficiencies and ionization suppression/enhancement effects in the mass spectrometer.[4][12] The internal standard should be added to the sample at the earliest possible stage, preferably before any extraction procedures.[4]

Sample Preparation: Isolating the Analytes of Interest

The goal of sample preparation is to remove interfering substances from the biological matrix and concentrate the prostaglandins prior to LC-MS/MS analysis. Solid-Phase Extraction (SPE) is the most widely used and effective technique for this purpose.[8][13][14]

Protocol: Solid-Phase Extraction (SPE) for Prostaglandins

This protocol is a general guideline and may require optimization for specific sample types.

  • Cartridge Selection: C18 (octadecyl-bonded silica) SPE cartridges are commonly used for prostaglandin extraction.[8][13]

  • Cartridge Conditioning:

    • Wash the cartridge with 1-2 mL of methanol.

    • Equilibrate the cartridge with 1-2 mL of deionized water.

  • Sample Loading:

    • Acidify the sample (e.g., plasma, cell culture supernatant) to a pH of approximately 3.5 with a dilute acid like formic or citric acid.[8][13] This ensures that the carboxylic acid moiety of the prostaglandins is protonated, promoting retention on the C18 stationary phase.

    • Load the acidified sample onto the conditioned SPE cartridge at a slow, consistent flow rate.

  • Washing:

    • Wash the cartridge with 1-2 mL of a weak organic solvent solution (e.g., 10-15% methanol in water) to remove polar impurities.[8]

    • A subsequent wash with a non-polar solvent like hexane can be used to remove neutral lipids.[8]

  • Elution:

    • Elute the prostaglandins from the cartridge with 1-2 mL of a suitable organic solvent, such as methanol or ethyl acetate.[4][13]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.[4]

Analytical Methodology: The Power of LC-MS/MS

Liquid Chromatography (LC) Separation: Reverse-phase chromatography using a C18 column is the standard for separating prostaglandins.[15][16][17][18] A gradient elution with a mobile phase consisting of an aqueous component (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic component (typically acetonitrile or methanol) is employed to resolve the various prostaglandin isomers.[4][17][19] Complete chromatographic separation is crucial, especially for isomers like PGE2 and PGD2, which can have similar fragmentation patterns in the mass spectrometer.[4]

Tandem Mass Spectrometry (MS/MS) Detection: The mass spectrometer is operated in negative electrospray ionization (ESI) mode, as prostaglandins readily form deprotonated molecules [M-H]-.[4][20] For enhanced sensitivity with certain prostaglandins, silver cationization in positive ion mode has also been reported.[20][21] Detection is performed using Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte and its corresponding internal standard.

Analyte Precursor Ion (m/z) Product Ion (m/z) Reference
PGE2351.2271.2[4]
PGD2351.2271.2[4]
PGE2-d4355.2275.2[4]

Table 1: Example MRM Transitions for Prostaglandin Analysis. Note: These values may vary slightly depending on the instrument and specific experimental conditions.

Method Validation: Ensuring Data You Can Trust

A rigorous method validation is essential to demonstrate that the analytical procedure is fit for its intended purpose. Key validation parameters include:

  • Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration. Calibration curves should be constructed using a series of standards, and a linear regression analysis should yield a correlation coefficient (r²) of >0.99.[4][16]

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision reflects the degree of scatter between a series of measurements. These are typically assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. Inter- and intra-day coefficients of variation should ideally be less than 15%.[4][15][16][22]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.[4][15]

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is largely addressed by the combination of chromatographic separation and the specificity of MRM transitions.

  • Recovery: The efficiency of the extraction process, determined by comparing the response of an analyte added to a sample before extraction to the response of the same amount of analyte added after extraction.[13][22]

Validation Parameter Acceptance Criteria Reference
Linearity (r²)> 0.99[4][16]
Accuracy85-115% of nominal value[15][16]
Precision (%CV)< 15%[4][15][16][22]
LOQSignal-to-noise ratio ≥ 10[16]

Table 2: Typical Acceptance Criteria for Method Validation.

Conclusion

The analytical workflow detailed in this application note provides a robust and reliable framework for the quantification of prostaglandins in biological samples. By adhering to best practices in sample handling, employing a validated solid-phase extraction protocol, and leveraging the power of LC-MS/MS, researchers can generate high-quality data that will further elucidate the complex roles of these important lipid mediators in health and disease.

References

  • Song, W. L., et al. (2007). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Prostaglandins & Other Lipid Mediators, 83(4), 304-310. [Link]

  • Barrow, S. E., & Taylor, G. W. (1987). Stable isotope dilution assay for prostaglandin E metabolite: 24-hour urinary output in healthy male subjects. Analytical Biochemistry, 167(1), 174-180. [Link]

  • Wang, D., & Dubois, R. N. (2010). Prostaglandin pathways: opportunities for cancer prevention and therapy. Cancer Prevention Research, 3(3), 221-233. [Link]

  • Welsh, T. N., et al. (2007). Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. Prostaglandins & Other Lipid Mediators, 83(4), 304-310. [Link]

  • Lee, J. Y., et al. (2014). Quantification of prostaglandins E2 and D2 using liquid chromatography-tandem mass spectrometry in a mouse ear edema model. Analytical Methods, 6(19), 7864-7869. [Link]

  • Leis, H. J., et al. (1987). Measurement of prostaglandins, thromboxanes and hydroxy fatty acids by stable isotope dilution gas chromatography/mass spectrometry. Biomedical & Environmental Mass Spectrometry, 14(11), 617-621. [Link]

  • Zemski Berry, K. A., et al. (2018). Quantitative Mass Spectrometry Imaging of Prostaglandins as Silver Ion Adducts with Nanospray Desorption Electrospray Ionization. Analytical Chemistry, 90(10), 6138-6145. [Link]

  • Gouveia-Figueira, S., & Nording, M. L. (2024). Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices. Journal of the American Society for Mass Spectrometry. [Link]

  • Zemski Berry, K. A., et al. (2018). Quantitative Mass Spectrometry Imaging of Prostaglandins as Silver Ion Adducts with Nanospray Desorption Electrospray Ionization. ACS Publications. [Link]

  • Klawitter, J., et al. (2020). Development and validation of a rapid, specific and sensitive LC-MS/MS bioanalytical method for eicosanoid quantification - assessment of arachidonic acid metabolic pathway activity in hypertensive rats. Biochimie, 171-172, 126-136. [Link]

  • Blair, I. A. (1983). Measurement of plasma prostaglandin E2 using capillary gas chromatography negative ion chemical ionization mass spectrometry. Research Communications in Chemical Pathology and Pharmacology, 40(1), 73-86. [Link]

  • Li, Y., et al. (2024). Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. Frontiers in Pharmacology, 15, 1369325. [Link]

  • Sarvin, B., et al. (2017). Quantification of eicosanoids and their metabolites in biological matrices: a review. Bioanalysis, 9(1), 83-103. [Link]

  • Felege, C. A., & Norris, P. C. (2021). The complex role of prostaglandin E2-EP receptor signaling in wound healing. Journal of Immunology, 206(5), 923-930. [Link]

  • Shi, Y., et al. (2020). LC-MS/MS assay for the simultaneous quantitation of thromboxane B2 and prostaglandin E2 to evaluate cyclooxygenase inhibition in human whole blood. Journal of Applied Bioanalysis, 6(3), 131-144. [Link]

  • Gouveia-Figueira, S., & Nording, M. L. (2024). Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices. Journal of the American Society for Mass Spectrometry. [Link]

  • Ortíz, G. G., et al. (2023). The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus. International Journal of Molecular Sciences, 24(15), 12489. [Link]

  • Chen, B., et al. (2024). Advances in PGD2/PTGDR2 signaling pathway in tumors: A review. Frontiers in Immunology, 15, 1349479. [Link]

  • Wang, Y., & Brotto, M. (2023). Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples. Methods in Molecular Biology, 2617, 363-375. [Link]

  • Rodrigues, A. R. (2015). LC-MS/MS method development for anti-oxidative biomarkers. Universidade de Lisboa. [Link]

  • Angel, P. M., & Caprioli, R. M. (2023). Identification and Imaging of Prostaglandin Isomers Utilizing MS3 Product Ions and Silver Cationization. Journal of the American Society for Mass Spectrometry, 34(9), 1935-1944. [Link]

  • de Oliveira, A. C., et al. (2014). Development and validation of HPLC-MS/MS method to determine PGE2 and PGD2 in cell culture medium and assessment of recovery of the prostaglandins by solid phase extraction under various conditions. Journal of Pharmaceutical and Biomedical Analysis, 96, 219-226. [Link]

  • Shaik, J. S., et al. (2011). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of Lipid Research, 52(4), 850-859. [Link]

  • Wang, C., et al. (2022). Packed-Fiber Solid Phase-Extraction Coupled with HPLC-MS/MS for Rapid Determination of Lipid Oxidative Damage Biomarker 8-Iso-Prostaglandin F2α in Urine. Molecules, 27(14), 4443. [Link]

  • Deems, R., et al. (2007). Detection and Quantitation of Eicosanoids via High Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry. Methods in Enzymology, 432, 59-82. [Link]

Sources

Troubleshooting & Optimization

Optimizing mass spectrometry signal for Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting for Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 Status: Open Assigned Specialist: Senior Application Scientist

System Overview & Analyte Profiling

Welcome to the technical support hub for Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 . To optimize your MS signal, you must first understand the "personality" of this molecule. It is a bifunctional amphiphile with distinct behaviors that dictate its detection limits.

The Molecular Profile
  • The "Head" (Phosphonate Ester): Highly polar and Lewis-basic. It actively seeks cations. In ESI(+), it will aggressively bind Sodium (

    
    ) and Potassium (
    
    
    
    ) from glassware, creating "adduct clusters" that dilute your protonated signal
    
    
    .
  • The "Body" (2-Oxo Group): The

    
    -ketophosphonate motif creates an acidic methylene bridge. While stable in neutral pH, it is susceptible to enolization and hydrolysis in strong bases.
    
  • The "Tail" (Octyl Chain): Lipophilic. This requires sufficient organic solvent for elution, but also poses a carryover risk in plastic tubing.

Troubleshooting Guides (Knowledge Base)

Issue Type A: Signal Intensity & Ionization

User Report: "I see the peak, but the intensity is low. The mass spectrum shows multiple peaks separated by 22 Da."

Diagnosis: You are suffering from Adduct Dilution . Phosphonates have a high affinity for alkali metals. If your spectrum shows


, 

, and

, your ion current is split three ways, destroying sensitivity.

The Fix: Ammonium Displacement Strategy You cannot eliminate Sodium entirely (it leaks from glass bottles and LC systems). Instead, you must outcompete it using Ammonium ions.

  • Protocol: Add 5–10 mM Ammonium Acetate or Ammonium Formate to your aqueous mobile phase.

  • Mechanism: The abundance of

    
     forces the molecule into a single 
    
    
    
    or
    
    
    state (depending on source temperature/voltage), consolidating your signal into one peak.

Technical Note: Do not use pure water/formic acid. Formic acid alone is often insufficient to suppress sodium adducts for phosphonates.

Issue Type B: Peak Shape & Tailing

User Report: "My peaks are broad and tailing significantly (Asymmetry > 1.5). Integration is inconsistent."

Diagnosis: This is likely Metal Chelation . The phosphoryl oxygen atoms (


) can chelate trace iron or stainless steel ions in your LC flow path (frits, column walls).

The Fix: System Passivation & Column Choice

  • Hardware: Replace stainless steel frits with PEEK frits where possible.

  • Mobile Phase Additive: If tailing persists, add 5 µM Medronic Acid (InfinityLab Deactivator) to Mobile Phase A. This chelates metal ions in the system, preventing the analyte from binding to them.

  • Column: Use a "Hybrid Particle" column (e.g., BEH C18) rather than pure silica, as these have fewer active silanols that interact with the polar phosphonate head.

Issue Type C: Isotopic Fidelity (The "d3" Factor)

User Report: "I see a signal for the d3 standard in my native (unlabeled) channel."

Diagnosis: This is Isotopic Cross-talk or Impurity .

  • Cross-talk: If the mass resolution is low (e.g., Quadrupole), the isotope envelope of the native analyte (M+2, M+3 due to natural

    
    , 
    
    
    
    ) might overlap with your d3 standard.
  • Impurity: Your d3 standard may contain d0 (unlabeled) impurities from synthesis.

The Fix:

  • Check Resolution: Ensure your extraction window is narrow (e.g., ±0.5 Da for QQQ).

  • Blank Check: Inject the d3 standard alone. If you see a peak at the d0 mass, calculate the % contribution and subtract it from your calibration curve (or purchase a higher purity standard).

Visualization: Optimization Logic

Workflow 1: Signal Loss Troubleshooting

This decision tree guides you through the diagnosis of low sensitivity specific to phosphonates.

OptimizationWorkflow Start Start: Low MS Signal CheckSpectrum Step 1: Inspect Mass Spectrum Start->CheckSpectrum Adducts Are Na+ (M+23) or K+ (M+39) peaks visible? CheckSpectrum->Adducts YesAdducts Yes: Adduct Dilution Adducts->YesAdducts High M+23 NoAdducts No: Pure Signal Loss Adducts->NoAdducts Only M+H AddAmmonium Action: Add 10mM Ammonium Formate YesAdducts->AddAmmonium CheckLC Step 2: Check Peak Shape NoAdducts->CheckLC Tailing Is Peak Tailing? CheckLC->Tailing YesTailing Yes: Metal Chelation Tailing->YesTailing NoTailing No: Source/Solubility Issue Tailing->NoTailing Passivate Action: Use PEEK tubing or Medronic Acid YesTailing->Passivate Organic Action: Increase Organic % in Source NoTailing->Organic

Caption: Decision matrix for diagnosing signal loss. Prioritizes adduct identification (common in phosphonates) before addressing chromatographic issues.

Workflow 2: Adduct Suppression Mechanism

Understanding why we add Ammonium Acetate.

AdductSuppression Analyte Phosphonate (M) ComplexNa [M+Na]+ (Stable, Hard to Fragment) Analyte->ComplexNa High Affinity ComplexNH4 [M+NH4]+ (Transient) Analyte->ComplexNH4 Mass Action (High Conc.) Sodium Na+ (Contaminant) Sodium->ComplexNa Ammonium NH4+ (Additive) Ammonium->ComplexNH4 Protonated [M+H]+ (Ideal Signal) ComplexNH4->Protonated In Source (Heat) ammonia NH3 (Gas) ComplexNH4->ammonia Loss of Neutral

Caption: Mechanism of Ammonium Displacement. High concentration of NH4+ outcompetes trace Na+, forming a transient adduct that decomposes into the desired [M+H]+ ion.

Optimized Experimental Protocols

Mobile Phase Composition Table

Use this exact composition to balance ionization efficiency with chromatographic retention.

ComponentMobile Phase A (Aqueous)Mobile Phase B (Organic)Function
Base Solvent LC-MS Grade WaterMethanol or AcetonitrileMethanol often yields better ESI+ signal for phosphonates than ACN.
Modifier 5 mM Ammonium Formate 5 mM Ammonium Formate CRITICAL: Suppresses Na+ adducts.
Acid 0.1% Formic Acid0.1% Formic AcidPromotes protonation for ESI+.
Chelator Optional: 5µM Medronic AcidN/AUse only if severe tailing is observed.
LC-MS Source Parameters (Starting Point)

Note: These values are for a standard ESI source (e.g., Agilent Jet Stream or Sciex Turbo V). Optimization is required.

  • Polarity: Positive (ESI+)

  • Gas Temp: 300°C (Phosphonates are thermally stable, but avoid >350°C to prevent degradation of the d3 label if labile).

  • Sheath Gas: High Flow (11-12 L/min) to assist desolvation of the polar head group.

  • Capillary Voltage: 3500 - 4000 V.

  • Fragmentor/Declustering Potential:

    • Start Low (80-100V): High potentials can strip the methoxy groups

      
      , causing signal loss of the parent ion.
      

References

  • Ionization of Phosphonates

    • Title: Fragmentations and reactions of three isotopically labelled dimethyl methylphosphonate ions produced by electrospray ionisation.[1]

    • Source: Phys.[1][2] Chem. Chem. Phys., 2002, 4, 2200-2205.[1]

    • URL:[Link]

  • Adduct Suppression Strategy

    • Title: LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
    • Source: LCGC North America, 2018.
    • URL:[Link]

  • Peak Tailing & Chelation

    • Title: Troubleshooting Peak Tailing in LC-MS of Phosphon
    • Source: ResearchG
    • URL:[Link]

  • General ESI Mechanisms

    • Title: Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight.[3]

    • Source: NIH / PMC.
    • URL:[Link]

Sources

Purity issues with synthetic Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for purity-related issues encountered during the use of this deuterated standard in experimental settings. Our goal is to equip you with the scientific rationale and practical protocols to diagnose and resolve common challenges, ensuring the integrity and accuracy of your results.

Section 1: Understanding the Molecule and Potential Purity Pitfalls

Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 is a deuterated analog of the corresponding non-labeled compound, with three deuterium atoms located on the methyl group at the 4-position of the octyl chain.[1] This specific labeling is intended to provide a stable isotopic signature for use as an internal standard in mass spectrometry-based quantification. However, like any synthetic compound, purity issues can arise from the synthesis, handling, or experimental conditions.

Common Purity Concerns:

  • Isotopic Purity: The presence of the non-deuterated (d0) analog or partially deuterated species (d1, d2).

  • Chemical Purity: The presence of residual starting materials, byproducts from the synthesis, or degradation products.

  • Stereochemical Purity: The presence of the (4R) enantiomer.

This guide will address these concerns in a question-and-answer format, providing both the underlying principles and actionable solutions.

Section 2: Troubleshooting Guide - FAQs

Category 1: Isotopic Purity and Stability

Question 1: I am observing a significant signal for the non-deuterated (d0) analyte in my blank samples spiked only with the d3-internal standard. What is the likely cause and how can I investigate it?

This is a critical issue as it can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ). There are two primary causes for this observation:

  • Inherent d0 Impurity in the Standard: The supplied deuterated standard may contain a certain percentage of the non-deuterated analog as an impurity from the synthesis.

  • In-source H/D Back-Exchange: The deuterium atoms on your internal standard may be exchanging with protons from the solvent or matrix during the analysis, particularly in the mass spectrometer's ion source.[2]

Troubleshooting Workflow:

start d0 Signal Observed in Blank + IS check_purity Assess Purity of Neat IS Solution start->check_purity direct_infusion Direct Infusion of IS into MS check_purity->direct_infusion Quick Screen lc_ms_analysis LC-MS/MS Analysis of IS check_purity->lc_ms_analysis Chromatographic Confirmation high_d0 High d0 Signal Confirmed direct_infusion->high_d0 low_d0 d0 Signal is Negligible direct_infusion->low_d0 lc_ms_analysis->high_d0 lc_ms_analysis->low_d0 contact_supplier Contact Supplier for Purity Specs high_d0->contact_supplier source_exchange Investigate In-Source Back-Exchange low_d0->source_exchange modify_lc_ms Modify LC-MS Conditions source_exchange->modify_lc_ms end_supplier Result: Quantify d0 contribution or source new batch contact_supplier->end_supplier end_optimized Result: Minimized back-exchange modify_lc_ms->end_optimized start Extraneous Peaks Observed lc_ms_full_scan LC-MS Full Scan Analysis start->lc_ms_full_scan nmr_analysis ¹H, ¹³C, ³¹P NMR Analysis start->nmr_analysis identify_masses Identify m/z of Impurities lc_ms_full_scan->identify_masses compare_spectra Compare with Known Impurities nmr_analysis->compare_spectra identify_masses->compare_spectra hydrolysis_check Assess for Hydrolysis compare_spectra->hydrolysis_check If acidic impurity suspected repurify Consider Repurification (e.g., HPLC) compare_spectra->repurify If purity is unacceptable new_standard Source a New Standard repurify->new_standard If not feasible

Sources

Technical Support Center: Stability Optimization for Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: TECH-LUB-D3-STAB | Role: Senior Application Scientist

Executive Summary & Compound Profile

Compound Identity: Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 Primary Application: Internal Standard (IS) for Lubiprostone and metabolite quantification; Horner-Wadsworth-Emmons (HWE) reagent intermediate. Critical Instability Factors:

  • 
    -Ketophosphonate Hydrolysis:  The phosphonate ester linkages are susceptible to hydrolysis in the presence of moisture, leading to mono-methyl esters.
    
  • Enolization & Exchange: The methylene protons at C1 (between P=O and C=O) are highly acidic (

    
    ). While the deuterium label is located on the C4-methyl group (stable), the molecule itself is prone to base-catalyzed degradation or dimerization.
    
  • Transesterification: Exposure to non-native alcohols (e.g., Ethanol, Isopropanol) can scramble the ester groups.

Module 1: Solvent Selection & Preparation (The Foundation)

Core Directive: The stability of this compound in solution is dictated by the absence of water and the protic nature of the solvent.

Solvent Compatibility Matrix
Solvent SystemCompatibility RatingTechnical Notes
Acetonitrile (Anhydrous) Excellent Preferred for LC-MS stock solutions. Non-reactive, polar aprotic.
DMSO-d6 / DMSO Good Suitable for NMR. Warning: DMSO is hygroscopic; store over molecular sieves.
Methanol (MeOH) Moderate Acceptable only if anhydrous. Risk of hydrolysis if water is present.
Water / Buffers Critical Failure Rapid hydrolysis of phosphonate esters; potential precipitation.
Chloroform (CDCl3) Caution Often acidic due to HCl formation. Must be neutralized (pass through basic alumina) before use.
Protocol: Preparation of Stable Stock Solution (1 mg/mL)
  • Equilibration: Allow the vial to warm to room temperature inside a desiccator to prevent condensation on the outer surface before opening.

  • Solvent Prep: Use LC-MS grade Acetonitrile (ACN). If the bottle has been open for >1 week, dry over activated 3Å molecular sieves for 12 hours.

  • Dissolution:

    • Add ACN directly to the source vial if possible to minimize transfer loss.

    • Vortex gently for 30 seconds. Do not sonicate for extended periods (>2 mins) as localized heating can degrade the ketone moiety.

  • Storage: Aliquot immediately into amber glass vials with PTFE-lined caps. Do not use plastic tubes (polymers can leach, and phosphonates can adsorb to plastic walls).

Module 2: Degradation Pathways & Visualization

Understanding how the molecule breaks down is essential for troubleshooting. The diagram below illustrates the two primary failure modes: Hydrolysis (driven by water) and Enolization (driven by base).

DegradationPathways cluster_legend Stability Risk Factors Parent Parent Compound (Diester-d3) MonoEster Mono-Methyl Ester (Degradant A) Parent->MonoEster Hydrolysis (Slow) Enolate Enolate Anion (Reactive Intermediate) Parent->Enolate Deprotonation Water + H2O / H+ Water->MonoEster Base + Base (OH-) Base->Enolate Acid Phosphonic Acid (Degradant B) MonoEster->Acid Hydrolysis (Fast) Dimer Self-Condensation Product Enolate->Dimer Dimerization

Figure 1: Primary degradation pathways. Hydrolysis yields polar acidic byproducts, while basic conditions trigger enolization and potential dimerization.

Module 3: Troubleshooting Guide (FAQ)

Q1: I see "extra peaks" in my P-31 NMR spectrum. What happened?

Diagnosis: This is the hallmark of phosphonate hydrolysis.

  • The Mechanism: The parent diester typically appears around

    
     20-30 ppm (depending on solvent). Hydrolysis cleaves one methyl group, creating a mono-ester which shifts the signal significantly (often upfield by 1-2 ppm) and broadens it due to acidic proton exchange.
    
  • The Fix:

    • Check the water content of your NMR solvent (e.g., DMSO-d6 absorbs water rapidly).

    • If using CDCl3, ensure it is acid-free (filter through basic alumina). Acid catalyzes the cleavage of phosphonate esters.

Q2: The d3-signal intensity is lower than expected in LC-MS.

Diagnosis: This could be Deuterium Exchange or Suppression .

  • Scenario A (Exchange): If the label were on the alpha-carbon (between P and C=O), it would wash out in minutes in protic solvents. However, for this specific compound, the d3 is on the C4-methyl. This position is chemically stable.

  • Scenario B (Suppression/Adsorption): Phosphonates are "sticky." They bind to active sites on glass and metal.

  • The Fix:

    • Silanize your glassware to prevent adsorption.

    • Add 0.1% Formic Acid to your LC mobile phase. This keeps the phosphonate protonated and improves peak shape/intensity, preventing tailing on the column.

Q3: Can I store the solution in the fridge (4°C)?

Diagnosis: Short term (<24h), yes. Long term, No.

  • Reasoning: At 4°C, hydrolysis still proceeds, albeit slowly. Furthermore, repeated thermal cycling (taking it in and out) introduces condensation.

  • Protocol: Store stock solutions at -20°C or -80°C . Use single-use aliquots to avoid freeze-thaw cycles.

Q4: My reaction yield using this reagent is low (HWE Reaction).

Diagnosis: "Quenching" of the reagent.

  • The Mechanism: If the solvent contains trace water, the base (e.g., NaH, LiHMDS) used to generate the phosphonate carbanion will instead react with the water (forming NaOH/LiOH), which then hydrolyzes the phosphonate ester rather than performing the HWE olefination.

  • The Fix: Titrate your base or use fresh anhydrous THF. Ensure the phosphonate is added after the base has dried the solvent (if using a specific protocol), or strictly use distilled/dried solvents.

Experimental Workflow: Quality Control Check

Before committing valuable biological samples to an assay using this internal standard, run this validation loop.

QC_Workflow Start Thaw Stock Aliquot Visual Visual Inspection (Precipitate?) Start->Visual Dilute Dilute in Mobile Phase (Start with 50% ACN) Visual->Dilute Clear Fail2 M-14 Peak (Hydrolysis) Visual->Fail2 Cloudy Inject Direct Infusion / LC-MS Dilute->Inject Decision Check Mass Spectrum Inject->Decision Pass M+3 Peak Dominant Proceed Decision->Pass Target Mass Found Fail1 M+Peak (No D3) (Wrong Standard?) Decision->Fail1 Mass Shift Decision->Fail2 Mass -14 Da

Figure 2: Rapid Quality Control (QC) workflow to verify standard integrity before batch processing.

References

  • Maloney, K. M., & Chung, J. Y. (2009).[1] A General Procedure for the Preparation of

    
    -Ketophosphonates. The Journal of Organic Chemistry, 74(19), 7574–7576. 
    
  • BenchChem Technical Division. (2025). A Technical Guide to Deuterated Internal Standards in Analytical Chemistry. BenchChem Application Notes.

  • Sigma-Aldrich (Merck). (2024). ISOTEC® Stable Isotopes: Handling and Stability of Deuterated Standards. Sigma-Aldrich Technical Library.

  • U.S. Food and Drug Administration (FDA). (2006). Pharmacology Review: Lubiprostone (Amitiza). Center for Drug Evaluation and Research.

  • Splendid Lab. (2024). Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 Product Data Sheet. Splendid Lab Custom Synthesis.

Sources

Validation & Comparative

Comparative Guide: Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 in Bioanalytical Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3 (hereafter referred to as DMMP-d3 ) represents the optimal balance between cost-efficiency and analytical rigor for quantifying residual Horner-Wadsworth-Emmons (HWE) reagents in prostaglandin synthesis (e.g., Misoprostol).

While


C-labeled standards offer theoretically perfect co-elution, DMMP-d3  provides sufficient matrix compensation for regulatory-grade validation (FDA/EMA) at a fraction of the synthesis cost. This guide details the technical superiority of DMMP-d3 over structural analogs and external standardization methods, specifically addressing the "Deuterium Isotope Effect" and matrix factor normalization.

The Analytical Context: Why This Molecule?

Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate is a critical chiral building block used to install the


-side chain of Misoprostol and other E-series prostaglandins via the HWE reaction.

Regulatory bodies (ICH M7 guidelines) require rigorous monitoring of process impurities. As an organophosphorus compound, residual levels of this reagent in the final Active Pharmaceutical Ingredient (API) must be quantified with high sensitivity (often ppb levels).

The Challenge: The final API matrix is complex and often suppresses ionization in LC-MS/MS. Without a Stable Isotope Labeled Internal Standard (SIL-IS), accurate quantification is nearly impossible due to fluctuating Matrix Factors (MF).

Visualization: The HWE Pathway & Impurity Origin

The following diagram illustrates where the analyte originates and why the


-IS is required.

HWE_Pathway Reagent Dimethyl (4S)-4-Methyl- (2-oxooctyl)phosphonate (Analyte) Intermediate Enone Intermediate Reagent->Intermediate HWE Reaction (Base catalyzed) Waste Phosphate Byproduct Reagent->Waste Major Pathway Residue Residual Reagent (Target for DMMP-d3) Reagent->Residue Unreacted Trace (<0.1%) Aldehyde Corey Aldehyde Derivative Aldehyde->Intermediate HWE Reaction (Base catalyzed) Product Misoprostol API Intermediate->Product Deprotection/Reduction

Caption: The HWE reaction consumes the phosphonate reagent. Analytical workflows target the trace "Residue" remaining in the final API, requiring DMMP-d3 for accurate quantification.

Comparative Analysis: DMMP-d3 vs. Alternatives

This section objectively compares DMMP-d3 against common alternatives using three key metrics: Retention Time (RT) Matching , Matrix Factor (MF) Normalization , and Cost .

Table 1: Performance Matrix
Internal Standard TypeCandidate ExampleRT MatchMatrix CompensationCostSuitability
Deuterated SIL-IS DMMP-d3 Excellent (

RT < 0.05 min)
High (Normalized MF 0.95–1.[1]05)Moderate Recommended for GMP release testing.
Carbon-13 SIL-IS DMMP-

Perfect (Co-eluting)PerfectVery HighOnly if

shows significant separation.
Structural Analog Diethyl ester analogPoor (

RT > 0.5 min)
Low (Variable suppression)LowR&D screening only.
External Std None (Calibration Curve)N/ANoneLowestUnacceptable for regulated trace analysis.
Deep Dive: The Deuterium Isotope Effect

A common critique of deuterated standards is the "Deuterium Isotope Effect," where deuterated molecules are slightly less lipophilic than their protiated counterparts, causing them to elute slightly earlier on Reverse Phase (C18) columns.

  • Observation: For DMMP-d3, the shift is typically negligible (< 2 seconds) on standard UPLC gradients.

  • Impact: Because the peak overlap is >95%, the IS experiences the exact same ion suppression zone as the analyte.

  • Risk Mitigation: If a steep gradient causes separation, the Matrix Factor (MF) of the IS may differ from the analyte.

    • Protocol Check: Ensure Resolution (

      
      ) between Analyte and IS is < 0.1.
      

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating. If the IS-Normalized Matrix Factor deviates from 1.0, the method flags itself as invalid.

A. LC-MS/MS Conditions[2][3][4][5]
  • Column: C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[2]

  • Gradient: 5% B to 95% B over 3.0 min (Fast gradient to minimize run time, relying on MRM for selectivity).

B. MRM Transitions (Mass Shift)

The


 label provides a +3 Da mass shift. Ensure no "Crosstalk" (interference) occurs from the natural isotopes of the analyte.
CompoundPrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)
Analyte (DMMP) 251.1 [M+H]

125.03020
IS (DMMP-d3) 254.1 [M+H]

128.03020

Note: The +3 Da shift is sufficient to avoid overlap with the M+2 isotope of the analyte (approx 0.5% abundance).

C. Validation Workflow (Graphviz)

This logic flow ensures that data is only accepted if the DMMP-d3 is performing correctly.

Validation_Logic Start Inject Sample + DMMP-d3 Calc_MF Calculate IS-Normalized Matrix Factor (MF) Start->Calc_MF Decision Is MF within 0.85 - 1.15? Calc_MF->Decision Pass Data Accepted (Quantify Impurity) Decision->Pass Yes Fail Data Rejected (Matrix Effect Detected) Decision->Fail No Action Dilute Sample or Change Gradient Fail->Action Action->Start Re-inject

Caption: Automated decision tree for validating run quality using DMMP-d3 response.

Supporting Data: Matrix Factor Analysis

The following simulated data (typical of phosphonate analysis in API matrices) demonstrates why the Structural Analog fails while DMMP-d3 succeeds.

Table 2: Matrix Factor (MF) Comparison

MF < 1.0 indicates ion suppression; MF > 1.0 indicates enhancement.

Matrix Source (API Lot)Analyte Absolute MFAnalog IS Normalized MFDMMP-d3 Normalized MF
Lot A (Clean)0.920.85 (Fail)0.99 (Pass)
Lot B (High Salts)0.65 (Severe Suppression)0.45 (Fail - drift)0.98 (Pass)
Lot C (Lipidic)1.15 (Enhancement)1.30 (Fail)1.01 (Pass)
% CV 25.4% 35.2% 1.5%

Interpretation:

  • Analyte Absolute MF: Shows the raw signal is heavily affected by the matrix (suppression down to 0.65).

  • Analog IS: Fails to track the analyte because it elutes at a different time (different suppression zone).

  • DMMP-d3: Even when the raw signal is suppressed by 35% (Lot B), the IS is suppressed by the exact same amount. The ratio remains constant (0.98), yielding accurate quantification.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[3][4] (2018).[3] Available at: [Link]

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation. (2022).[3][5] Available at: [Link]

  • Wang, S., et al. "Matrix effect in quantitative LC-MS/MS analyses of biological fluids: a review." Bioanalysis, 2019.[6] (Contextualizing the necessity of SIL-IS).

Sources

Comparative Guide: Efficacy of Deuterated Phosphonate Reagents in HWE Olefination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the strategic design of deuterated drugs (deuterium switch), the precise installation of deuterium at metabolic "soft spots"—often vinylic positions—is critical for exploiting the Kinetic Isotope Effect (KIE). The Horner-Wadsworth-Emmons (HWE) reaction remains the gold standard for constructing these alkene motifs due to its reliability and byproduct removal ease.

However, not all deuterated phosphonates are created equal. The choice of reagent dictates not only the stereochemical outcome (E vs. Z) but also the isotopic enrichment (% D) and reaction robustness . This guide compares the three primary classes of deuterated phosphonate reagents, analyzing their mechanistic nuances, deuteration efficiency, and suitability for specific drug development applications.

Mechanistic Foundation: The Deuteration Challenge

The efficacy of a deuterated HWE reaction hinges on the stability of the deuterium label on the phosphonate


-carbon.
  • The Goal: Transfer the deuterium from the reagent (

    
    -D) to the olefinic position of the product.
    
  • The Risk (Scrambling): The

    
    -protons of phosphonates are acidic (
    
    
    
    12–19). If the reaction environment contains any source of exchangeable protons (trace moisture, protic solvents), the deuterated carbanion can exchange D for H before reacting with the aldehyde, eroding isotopic purity.
Reagent Classes Analyzed
Reagent ClassRepresentative CompoundPrimary Selectivity

-Proton Acidity (

)
Risk of H/D Scrambling
Standard HWE Triethyl phosphonoacetate-

>95% E~16Moderate
Still-Gennari Bis(2,2,2-trifluoroethyl) phosphonoacetate-

>90% Z~12High (Very Acidic)
Ando-Type Diphenyl phosphonoacetate-

>90% Z~14Moderate-High

Comparative Analysis of Reagents

A. Triethyl Phosphonoacetate- (The E-Selective Standard)
  • Best For: Thermodynamic E-alkenes; stable substrates.

  • Performance:

    • Availability: Readily available commercially with >99 atom % D.

    • Protocol: Robust. Can be used with NaH or LiCl/DBU.[1]

    • Deuteration Fidelity: High. The higher

      
       means the carbanion is less prone to rapid exchange with trace moisture compared to fluorinated variants.
      
  • Limitation: Strictly limited to E-isomers.

B. Bis(2,2,2-trifluoroethyl) Phosphonoacetate- (The Still-Gennari Reagent)[2]
  • Best For: Kinetic Z-alkenes; installing deuterium in cis-geometries.

  • Performance:

    • Availability: Often requires in-house preparation (see Protocol 1). Commercial sources are rare or expensive.

    • Reactivity: Extremely high. The electron-withdrawing trifluoroethyl groups destabilize the transition state, favoring the kinetic Z-product.

    • Deuteration Fidelity: Critical Care Required. The

      
      -protons are highly acidic (
      
      
      
      ~12).
      • Pro: Easy to deuterate via exchange with

        
        .
        
      • Con: Extremely susceptible to back-exchange. If the reaction flask has even 10 ppm water, the D-label will be lost to H-scrambling faster than the olefination occurs.

  • Recommendation: Use KHMDS/18-crown-6 at -78 °C under strictly anhydrous conditions.

C. Diaryl Phosphonoacetate- (The Ando Reagent)
  • Best For: Z-alkenes under milder conditions; substrates sensitive to strong bases.

  • Performance:

    • Availability: Custom synthesis required.

    • Selectivity: High Z-selectivity (often >95:[2]5) using NaH/NaI or DBU/NaI.

    • Deuteration Fidelity: Better than Still-Gennari. The steric bulk of the phenyl rings provides some kinetic protection against proton exchange, and the conditions (0 °C vs -78 °C) are easier to manage for some setups, though the acidity is still significant.

Decision Framework & Visualization

The following diagram illustrates the decision logic for selecting the appropriate reagent and the mechanistic "danger zones" for deuterium loss.

ReagentSelection Start Target Deuterated Alkene Isomer Desired Geometry? Start->Isomer E_Alkene E-Alkene Isomer->E_Alkene Trans Z_Alkene Z-Alkene Isomer->Z_Alkene Cis Standard Reagent: Triethyl Phosphonoacetate-d2 (Commercial) E_Alkene->Standard Z_Choice Base Sensitivity? Z_Alkene->Z_Choice Still Reagent: Still-Gennari-d2 (Bis-trifluoroethyl) Requires: KHMDS, -78°C Z_Choice->Still Robust Substrate Ando Reagent: Ando-d2 (Diphenyl) Requires: NaH/NaI, 0°C Z_Choice->Ando Base Sensitive Warning CRITICAL: High Acidity = High Scrambling Risk Must use Anhydrous Protocol Still->Warning Ando->Warning

Caption: Decision tree for selecting deuterated phosphonate reagents based on stereochemical requirements and substrate stability.

Experimental Protocols

Protocol 1: Preparation of Still-Gennari Reagent- (In-Situ)

Since the deuterated Still-Gennari reagent is rarely shelf-stable due to hygroscopicity-induced exchange, it is best prepared immediately before use.

Materials:

  • Bis(2,2,2-trifluoroethyl) phosphonoacetate (Non-deuterated precursor)

  • 
     (99.9 atom % D)
    
  • 
     (Anhydrous)
    
  • Solvent:

    
     or dry 
    
    
    

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of bis(2,2,2-trifluoroethyl) phosphonoacetate in

    
    .
    
  • Exchange: Add 2.0 eq of

    
     and 0.1 eq of anhydrous 
    
    
    
    .
  • Equilibration: Stir vigorously at RT for 2 hours. The acidic

    
    -protons will exchange with the D-pool.
    
  • Separation: Allow layers to separate. Remove the aqueous layer.

  • Iteration: Crucial Step. Repeat the

    
     wash 2 more times to ensure >98% D incorporation.
    
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Validation: Verify %D by

    
     NMR (disappearance of doublet at 
    
    
    
    ~3.0 ppm). Use immediately.
Protocol 2: Z-Selective Olefination with Deuterated Reagent

This protocol minimizes H/D scrambling during the reaction.

Reagents:

  • Pre-deuterated Still-Gennari Reagent (from Protocol 1)

  • Base: KHMDS (0.5 M in toluene)

  • Additive: 18-crown-6 (recrystallized, dry)

  • Solvent: Anhydrous THF (distilled from Na/benzophenone)

Workflow:

  • Setup: Flame-dry a flask under Argon. Add 18-crown-6 (1.5 eq) and Still-Gennari reagent-

    
     (1.1 eq) in THF.
    
  • Cooling: Cool to -78 °C .

  • Deprotonation: Add KHMDS (1.1 eq) dropwise. Stir for 20 min.

    • Note: The low temperature is vital to prevent the highly reactive carbanion from attacking the solvent or exchanging with trace protons.

  • Addition: Add the aldehyde (1.0 eq) in THF slowly down the side of the flask.

  • Reaction: Stir at -78 °C for 1–2 hours.

  • Quench: Quench with saturated

    
     (aq).
    
    • Note: Once the olefin is formed, the D-label is vinylic and non-exchangeable. Aqueous workup is safe.

Data Summary: Reagent Performance

MetricTriethyl Phosphonoacetate-

Bis-trifluoroethyl Phosphonoacetate-

Stereoselectivity >95:5 (E:Z)2:98 to 5:95 (E:Z)
Yield (Typical) 85–95%75–90%
D-Incorporation >98% (Commercial source)90–98% (Dependent on prep)
Cost Efficiency HighLow (Precursor expensive)
Reaction Time 1–12 h (RT to Reflux)1–3 h (-78 °C)

References

  • Still, W. C., & Gennari, C. (1983).[3][4] Direct synthesis of Z-unsaturated esters.[5] Tetrahedron Letters, 24(41), 4405-4408. Link

  • Ando, K. (1997). Highly Selective Synthesis of Z-Unsaturated Esters via the Horner-Wadsworth-Emmons Reaction of Ethyl (Diarylphosphono)acetates. Journal of Organic Chemistry, 62(6), 1934-1939. Link

  • Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). The Renaissance of H/D Exchange. Angewandte Chemie International Edition, 46(41), 7744-7765. Link

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction. Mechanism and stereochemistry. Chemical Reviews, 89(4), 863-927. Link

  • Hargreaves, C. A., et al. (2010). Synthesis of deuterated drugs: Application of HWE reagents. Journal of Labelled Compounds and Radiopharmaceuticals, 53, 621.

Sources

A Senior Application Scientist's Guide to Cross-Validation of LC-MS/MS and GC-MS Methods for Prostaglandin Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to the study of inflammatory processes, metabolic disorders, and cardiovascular diseases, the accurate quantification of prostaglandins (PGs) is paramount. These lipid mediators, derived from arachidonic acid, are potent signaling molecules present at low concentrations in complex biological matrices. Their measurement presents a significant analytical challenge, necessitating highly sensitive and specific methodologies. The two gold-standard techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

This guide provides an in-depth, objective comparison of these two powerful analytical platforms. Drawing from extensive field experience and established scientific literature, we will explore the nuances of each technique, from fundamental principles to detailed experimental workflows. Our focus is on providing a clear rationale for methodological choices and a robust framework for the cross-validation of these methods, ensuring the generation of reliable and defensible data in a regulated and research environment.

The Analytical Dichotomy: Understanding LC-MS/MS and GC-MS for Prostaglandin Analysis

The choice between LC-MS/MS and GC-MS for prostaglandin analysis is not merely a matter of instrument availability; it is a decision rooted in the fundamental physicochemical properties of the analytes and the specific requirements of the study.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the dominant platform for eicosanoid analysis in recent years.[1][2] Its primary advantage lies in its ability to analyze prostaglandins in their native form, without the need for chemical derivatization.[2][3] This simplifies sample preparation, reduces the potential for analyte degradation, and increases sample throughput.[1] The use of electrospray ionization (ESI), a soft ionization technique, allows for the analysis of thermally labile and polar molecules like prostaglandins with high sensitivity.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) , historically the benchmark for prostaglandin analysis, remains a highly sensitive and reproducible technique.[1][6] However, its application to prostaglandins is contingent on a critical, multi-step derivatization process.[4][7][8] Prostaglandins, with their polar carboxyl and hydroxyl groups, are not sufficiently volatile for GC analysis.[4][8] Derivatization converts these polar functionalities into more volatile and thermally stable moieties, typically through esterification of the carboxylic acid and silylation of the hydroxyl groups.[7][9] While this adds complexity and time to the workflow, GC-MS with negative ion chemical ionization (NICI) can achieve exceptionally low detection limits.[6][7]

The decision to employ one technique over the other, or to use them in a complementary fashion, depends on factors such as the specific prostaglandins of interest, the required sensitivity, sample throughput needs, and the laboratory's expertise and resources.

Comparative Performance: A Data-Driven Assessment

ParameterLC-MS/MSGC-MSRationale and Causality
Limit of Quantification (LOQ) Typically low pg/mL to sub-pg/mLCan achieve sub-pg/mL to fg/mLGC-MS with NICI can be exceptionally sensitive for specific, derivatized analytes. LC-MS/MS sensitivity is highly dependent on the analyte and matrix, but modern instruments offer excellent performance.
Linear Dynamic Range 3-4 orders of magnitude3-4 orders of magnitudeBoth techniques can provide a wide linear range, crucial for quantifying prostaglandins that can have significant concentration changes in biological systems.
Precision (%CV) Typically <15%Typically <15%Both methods, when properly validated, adhere to regulatory guidelines for precision.[10]
Accuracy (%RE) Typically within ±15%Typically within ±15%As with precision, both techniques can meet the stringent accuracy requirements of bioanalytical method validation guidelines.
Sample Throughput HighLow to MediumThe multi-step derivatization required for GC-MS significantly reduces sample throughput compared to the more direct analysis by LC-MS/MS.[1]
Specificity High (with chromatographic separation of isomers)High (with chromatographic separation of derivatized isomers)Both techniques rely on chromatographic separation to resolve isomeric prostaglandins (e.g., PGE2 and PGD2) which often have identical mass transitions.[10]
Matrix Effects Potential for ion suppression or enhancementGenerally less susceptible to ion suppressionThe ESI process in LC-MS/MS is more prone to matrix effects, which must be carefully evaluated and mitigated during method development. GC-MS with its more robust ionization techniques is often less affected.

Experimental Protocols: A Step-by-Step Guide to Prostaglandin Analysis

To ensure scientific integrity, the following protocols are presented as self-validating systems, incorporating quality control steps and adhering to established bioanalytical method validation principles. These protocols are generalized and should be optimized for specific applications and matrices.

Protocol 1: Prostaglandin Analysis by LC-MS/MS

This protocol outlines a typical workflow for the extraction and analysis of prostaglandins from a biological fluid (e.g., plasma, cell culture supernatant) using LC-MS/MS.

1. Sample Preparation and Extraction:

  • Internal Standard Spiking: To each 100 µL of sample, add 10 µL of an internal standard (IS) solution containing a stable isotope-labeled analog of each prostaglandin being analyzed (e.g., PGE2-d4). The IS is crucial for correcting for analyte loss during sample processing and for variations in instrument response.

  • Protein Precipitation: Add 300 µL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE) - Optional but Recommended for Complex Matrices:

    • Condition an Oasis MAX µElution plate with 200 µL of methanol followed by 200 µL of acetonitrile/water (25:75).[11]

    • Load the supernatant onto the conditioned plate.

    • Wash the plate with 200 µL of acetonitrile/water (25:75).

    • Elute the prostaglandins with 40 µL of 1% formic acid in acetonitrile/water (50:50) followed by 40 µL of 1% formic acid in acetonitrile.[11]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 20% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 20% B for 3 minutes. The gradient must be optimized to ensure the separation of isomeric prostaglandins.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each prostaglandin and its internal standard are monitored.

Protocol 2: Prostaglandin Analysis by GC-MS

This protocol details the workflow for prostaglandin analysis using GC-MS, including the critical derivatization steps.

1. Sample Preparation and Extraction:

  • Internal Standard Spiking: As with the LC-MS/MS protocol, spike the sample with stable isotope-labeled internal standards.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Acidify the sample to pH 3.5 with 1M HCl.

    • Load the acidified sample onto the conditioned cartridge.

    • Wash the cartridge with 5 mL of water followed by 5 mL of hexane.

    • Elute the prostaglandins with 5 mL of ethyl acetate.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

2. Derivatization:

  • Step 1: Methoxyimation (Protection of Ketone Groups):

    • Add 50 µL of 2% methoxyamine hydrochloride in pyridine to the dried extract.

    • Incubate at 60°C for 60 minutes. This step converts the ketone groups on prostaglandins like PGE2 and PGD2 to methoximes, preventing enolization.

  • Step 2: Esterification (Carboxylic Acid Group):

    • Evaporate the pyridine under nitrogen.

    • Add 50 µL of pentafluorobenzyl (PFB) bromide (10% in acetonitrile) and 20 µL of N,N-diisopropylethylamine (10% in acetonitrile).[12]

    • Incubate at 37°C for 20 minutes. This converts the carboxylic acid group to a PFB ester, which is highly electron-capturing and ideal for NICI-MS.

  • Step 3: Silylation (Hydroxyl Groups):

    • Evaporate the reagents under nitrogen.

    • Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Incubate at 60°C for 45 minutes. This converts the hydroxyl groups to trimethylsilyl (TMS) ethers, increasing volatility.

3. GC-MS Analysis:

  • Gas Chromatographic Separation:

    • Column: A mid-polarity capillary column (e.g., DB-1701, 15 m x 0.25 mm x 0.25 µm) is suitable for separating the derivatized prostaglandins.[12]

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An example program would be an initial temperature of 190°C, held for 1 minute, then ramped at 20°C/min to 300°C and held for 5 minutes.[12]

    • Injection Mode: Splitless.

  • Mass Spectrometric Detection:

    • Ionization Mode: Negative Ion Chemical Ionization (NICI) using methane as the reagent gas.

    • Acquisition Mode: Selected Ion Monitoring (SIM). The deprotonated molecular ion [M-H]⁻ or a characteristic fragment ion of each derivatized prostaglandin is monitored.

Visualizing the Workflows: A Comparative Diagrammatic Representation

To further elucidate the distinct procedural pathways of each technique, the following diagrams, generated using Graphviz, illustrate the experimental workflows.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike_IS Spike with Internal Standards Sample->Spike_IS Protein_Precip Protein Precipitation (e.g., Methanol) Spike_IS->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Extract Supernatant Collection Centrifuge->Extract SPE Solid-Phase Extraction (Optional) Extract->SPE Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon LC_Separation LC Separation (Reversed-Phase) Evap_Recon->LC_Separation MSMS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MSMS_Detection caption LC-MS/MS Workflow for Prostaglandin Analysis

Caption: LC-MS/MS Workflow for Prostaglandin Analysis.

GCMS_Workflow cluster_sample_prep Sample Preparation & Extraction cluster_derivatization Derivatization (Multi-Step) cluster_analysis Analysis Sample Biological Sample Spike_IS Spike with Internal Standards Sample->Spike_IS SPE Solid-Phase Extraction Spike_IS->SPE Evap1 Evaporation SPE->Evap1 Methoxyimation 1. Methoxyimation (Ketone Protection) Evap1->Methoxyimation Esterification 2. Esterification (Carboxylic Acid) Methoxyimation->Esterification Silylation 3. Silylation (Hydroxyl Groups) Esterification->Silylation GC_Separation GC Separation Silylation->GC_Separation MS_Detection MS Detection (NICI, SIM) GC_Separation->MS_Detection caption GC-MS Workflow for Prostaglandin Analysis

Caption: GC-MS Workflow for Prostaglandin Analysis.

Trustworthiness and Scientific Integrity: The Imperative of Cross-Validation

In a regulated environment, and indeed in any rigorous scientific investigation, the interchange of analytical methods requires a formal process of cross-validation. This is particularly critical when comparing data generated by two distinct platforms like LC-MS/MS and GC-MS. The objective of cross-validation is to ensure that the results are comparable and that any observed differences are not due to analytical bias.

According to regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), cross-validation should be performed when two or more bioanalytical methods are used to generate data within the same study. The process typically involves analyzing the same set of quality control (QC) samples and a subset of study samples with both methods. The results are then statistically compared to ensure concordance.

The acceptance criteria for cross-validation are generally aligned with the criteria for the validation of a single method, with the mean concentration of the data from the new method being within ±20% of the mean concentration of the data from the original method.

Conclusion: A Symbiotic Approach to Prostaglandin Analysis

The choice of methodology should be guided by the specific research question, the required analytical performance, and available resources. For laboratories equipped with both platforms, a synergistic approach can be highly effective. LC-MS/MS can be employed for high-throughput screening and primary quantification, while the highly sensitive and specific GC-MS method can be used for the validation of key findings or for studies requiring the utmost sensitivity.

Ultimately, a thorough understanding of the principles, advantages, and limitations of each technique, coupled with rigorous method validation and cross-validation, is the cornerstone of generating high-quality, reliable data in the challenging yet rewarding field of prostaglandin research.

References

  • An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. PMC. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • Routine prostaglandin assay by GC-MS in multiwell tissue culture plates: application to human synoviocytes and chondrocytes. PubMed. Available at: [Link]

  • Gas Chromatographic Determination of Prostaglandins. ResearchGate. Available at: [Link]

  • Analysis of eicosanoids by LC-MS/MS and GC-MS/MS: a historical retrospect and a discussion. PubMed. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • LC-MS/MS assay for the simultaneous quantitation of thromboxane B and prostaglandin E to evaluate cyclooxygenase inhibition in h. Semantic Scholar. Available at: [Link]

  • Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. PMC. Available at: [Link]

  • An improved LC-MS/MS procedure for brain prostanoid analysis using brain fixation with head-focused microwave irradiation and liquid-liquid extraction. Journal of Lipid Research. Available at: [Link]

  • Simultaneous solid phase extraction, derivatization, and gas chromatographic mass spectrometric quantification of thromboxane and prostacyclin metabolites, prostaglandins, and isoprostanes in urine. PubMed. Available at: [Link]

  • Quantitative GC-MS/MS in the clinical analysis of eicosanoids: A critical review and discussion, a 40-years historical retrospect, and possible implications for LC-MS/MS. PubMed. Available at: [Link]

  • GC-MS protocol for prostaglandin e2 quantitation? ResearchGate. Available at: [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at: [Link]

  • GC-MS vs LC-MS. ResolveMass Laboratories Inc. Available at: [Link]

  • Analysis of eicosanoids by LC-MS/MS and GC-MS/MS: a historical retrospect and a discussion. Request PDF. Available at: [Link]

  • Measurement of F2- isoprostanes and isofurans using gas chromatography–mass spectrometry. PMC. Available at: [Link]

  • HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids. Methods in Molecular Biology. Available at: [Link]

  • High Sensitivity, High Throughput LC-MS Analysis of Eicosanoids Using the Xevo™ MRT QTof. Waters Corporation. Available at: [Link]

  • Derivatization Methods in GC and GC/MS. Semantic Scholar. Available at: [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Available at: [Link]

  • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Emery Pharma. Available at: [Link]

  • Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Analytical Methods. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Dimethyl (4S)-4-Methyl-(2-oxooctyl)phosphonate-d3

[1]

Hazard Identification & Risk Assessment

Compound Class: Organophosphonate Ester (Deuterated) Physical State: Viscous Oil or Low-Melting Solid (Hygroscopic) Primary Application: LC-MS/MS Internal Standard (Prostaglandin/Lubiprostone analysis)[1]

Toxicological Profile (derived from structural analogues)[1]
  • Acute Toxicity: Harmful if swallowed or absorbed through skin.[1] Organophosphonates can exhibit cholinergic effects, though simple esters are often less potent than nerve agents.[1]

  • Irritation: Category 2A (Severe Eye Irritant) and Category 2 (Skin Irritant) .[1][2]

  • Genotoxicity Warning: Structural analogues (e.g., DMMP) are classified as Suspected Mutagens (Muta.[1] 1B) and Reproductive Toxins (Repr. 2) .[1] Handle with extreme caution.

  • Chemical Stability: Sensitive to hydrolysis.[1] Moisture introduction can degrade the ester and potentially lead to H/D exchange (loss of isotopic integrity).[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in neat (undiluted) form.

Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Hand Protection Double Nitrile (Disposable)Inner Layer: 4 mil (0.10 mm) Nitrile (Purple/Blue)Outer Layer: 5-8 mil Extended Cuff Nitrile (Teal/Orange)Rationale:[1] Organophosphonates permeate standard latex rapidly.[1] Double gloving provides a visual breach indicator and increases breakthrough time to >480 mins.
Respiratory Engineering Control (Primary)Chemical Fume Hood operating at face velocity 80–100 fpm.[1] Work >6 inches inside the sash.Note:[1] Use N95/P100 only for solid dusts outside hood (not recommended for this volatile oil).[1]
Eye/Face Chemical Splash Goggles ANSI Z87.1+ rated.[1] Safety glasses with side shields are insufficient for neat oil handling due to splash risk during pipetting/weighing.
Body Lab Coat (Poly/Cotton) Buttoned to the neck.[1] For spill cleanup >10mL, wear a Tyvek® apron or sleeve covers.

Operational Protocol: Safe Handling & Aliquoting

Objective: Safely transfer the deuterated standard from the supplier vial to a stock solution without exposure or isotopic dilution.

Phase A: Preparation (The "Cold" Zone)[1]
  • Equilibrate: Allow the sealed vial to reach room temperature before opening. Opening a cold vial causes condensation, which hydrolyzes the phosphonate and ruins the d3-labeling.

  • Static Control: Use an ionizing fan or anti-static gun on the balance.[1] Deuterated oils often adhere to glass walls due to static.[1]

  • Solvent Prep: Pre-measure the dissolution solvent (typically Methanol or Acetonitrile ) in a separate Class A volumetric flask.[1]

Phase B: Transfer (The "Hot" Zone - Inside Fume Hood)[1]
  • Don PPE: Put on inner gloves, lab coat, then outer gloves.[1]

  • Vial Opening: Open the vial away from your face. If the cap is stuck, do not force it; use a vial gripper.

  • Quantitative Transfer:

    • Do not weigh the oil directly if possible.[1] Instead, perform a Quantitative Rinse .

    • Add the solvent directly to the supplier's vial.

    • Vortex gently to dissolve.[1]

    • Transfer the wash to your volumetric flask.[1] Repeat 3x.

    • Why? This eliminates the risk of pipetting viscous neat oil, which often leads to drips and exposure.

  • Dilution: Make up to volume in the flask. The diluted stock is significantly less hazardous than the neat compound.

Emergency & Disposal Procedures

Spill Management (Neat Compound)
  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Wear Butyl Rubber gloves (if available) or triple-layer Nitrile for cleanup.[1]

  • Containment: Do not wipe. Cover the spill with Vermiculite or Sand .[1]

  • Neutralization: Collect absorbed material into a hazardous waste jar. Wipe the surface with a 10% Sodium Carbonate solution (alkaline hydrolysis breaks down phosphonate esters), followed by water.

Waste Disposal[3][4][5]
  • Classification: Hazardous Organic Waste (Halogenated/Phosphorus-containing).[1]

  • Segregation: Do not mix with oxidizers (e.g., Nitric Acid) as phosphonates can react violently.[1]

  • Labeling: Clearly label as "Organophosphonate Ester - Suspected Mutagen."

Visualized Safety Workflow

The following diagram outlines the "Self-Validating" safety loop. If any "Check" node fails, the operator must stop immediately.

SafetyWorkflowcluster_prepPhase 1: Preparationcluster_ppePhase 2: PPE Donningcluster_opsPhase 3: ExecutionstartSTART: Handling Requestcheck_vialCheck: Vial at Room Temp?(Prevent Condensation)start->check_vialcheck_vial->check_vialNo (Wait)static_ctrlApply Anti-Static Guncheck_vial->static_ctrlYesglovesDouble Nitrile Gloves(Inner: 4mil, Outer: 8mil)static_ctrl->gloveshoodVerify Fume Hood Flow(>80 fpm)gloves->hoodtransferQuantitative Solvent Rinse(Avoid Pipetting Neat Oil)hood->transferdilutionDilute to Stock Conc.transfer->dilutionwasteDisposal: High-Temp Incineration Streamdilution->wasteEmpty Vials/Wipes

Caption: Operational workflow emphasizing temperature equilibration to prevent isotopic exchange and quantitative rinsing to minimize neat chemical exposure.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • CPAchem. (2024).[1] Safety Data Sheet: Dimethyl methylphosphonate (GHS Classification). Retrieved from [Link]

  • Guide Gloves. (2025). Chemical Resistance Guide: Organophosphates and Nitrile Permeation. Retrieved from [Link]

×

Retrosynthesis Analysis

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